Exciton
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
76433-29-9 |
|---|---|
Molecular Formula |
C21H23ClN2O4S |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C21H23N2S.ClHO4/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FWTLKTVVDHEQMM-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Appearance |
Solid powder |
Other CAS No. |
76433-29-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lds 751; Lds-751; Lds751; Exciton; |
Origin of Product |
United States |
Theoretical Frameworks for Exciton Physics
Quantum Mechanical Descriptions of Electron-Hole Pairs
The formation and properties of excitons can be described using quantum mechanics, treating the electron-hole pair as a composite entity.
Hydrogen Atom Analogy in Exciton Modeling
A common and insightful analogy used to model Wannier-Mott excitons is the hydrogen atom. wikipedia.orgbilkent.edu.trmit.edu In this analogy, the positively charged hole plays the role of the proton, and the excited electron orbits the hole, bound by the Coulomb force. wikipedia.orgmit.edu This model predicts a series of energy levels for the this compound, similar to the Rydberg series of the hydrogen atom. wikipedia.orgbilkent.edu.tr However, there are key differences due to the solid-state environment: the Coulomb interaction is screened by the dielectric properties of the material, and the electron and hole have effective masses that differ from the free electron mass. wikipedia.orgossila.commit.edu These factors lead to a much smaller binding energy and a larger spatial extent (Bohr radius) for the this compound compared to a hydrogen atom. wikipedia.orgmit.edu
Effective Mass Approximation in this compound Theory
The effective mass approximation (EMA) is a simplified quantum mechanical model used to describe the behavior of electrons and holes in a crystal lattice. wikipedia.orgbilkent.edu.trresearchgate.netuba.ar Within this approximation, the complex interaction of the electron and hole with the periodic potential of the crystal is accounted for by assigning them effective masses, which can be different from the free electron mass and can be anisotropic. wikipedia.orgossila.comresearchgate.netuba.ar The this compound is then treated as a two-particle system with a reduced mass, interacting via a screened Coulomb potential. ossila.comresearchgate.netuba.ar The EMA is particularly well-suited for describing Wannier-Mott excitons, where the electron-hole separation is large compared to the lattice constant, and the crystal potential varies slowly over the extent of the this compound wavefunction. wikipedia.orgbilkent.edu.truba.ararxiv.org The effective mass of the this compound as a whole is approximately the sum of the effective masses of the electron and hole. researchgate.net
Many-Body Perturbation Theory Approaches for Excitonic Effects
More sophisticated theoretical methods are required to capture the full complexity of electron-hole interactions and their influence on the optical properties of materials, especially in cases where the simple EMA is insufficient.
GW Approximation and Bethe-Salpeter Equation (BSE) for this compound States
Many-body perturbation theory provides powerful tools for calculating the electronic and optical properties of materials, including excitonic effects. The GW approximation is a method used to calculate the quasiparticle band structure, providing improved electron and hole energies by including the effects of screening. acs.orgberkeleygw.orgarxiv.org However, the GW approximation alone does not fully account for the electron-hole interaction that leads to this compound formation. berkeleygw.org
To describe bound this compound states and calculate optical absorption spectra accurately, the Bethe-Salpeter Equation (BSE) is employed. acs.orgberkeleygw.orgarxiv.orgmdpi.comreadthedocs.ioaps.org The BSE is a two-particle equation that describes the correlated motion of an electron and a hole interacting through a screened Coulomb potential. acs.orgberkeleygw.orgaps.orgcond-mat.de Solving the BSE yields the this compound binding energies and wavefunctions. berkeleygw.orgmdpi.comaps.org The GW-BSE approach, where the quasiparticle energies from GW calculations are used as input for the BSE, is a widely used and accurate method for calculating excitonic properties and optical spectra in semiconductors and insulators. acs.orgberkeleygw.orgarxiv.orgmdpi.comreadthedocs.io It accounts for the attractive interaction between the excited electron and the hole, which is crucial for the formation of bound excitons and the appearance of sharp peaks in optical absorption spectra below the band gap. berkeleygw.org
Continuum Models and Phenomenological Approaches
In certain situations, simplified continuum models and phenomenological approaches can provide valuable insights into this compound behavior and interactions, particularly in low-dimensional materials.
Keldysh Model for this compound Interactions
The Keldysh model, also known as the Rytova-Keldysh potential, is a continuum model that describes the screened Coulomb interaction between charged particles in low-dimensional materials, such as thin films and 2D semiconductors. aps.orgaps.orgarxiv.orgresearchgate.net Unlike the standard 3D Coulomb potential which decays as 1/r, the Rytova-Keldysh potential exhibits a different distance dependence due to the reduced dimensionality and the dielectric environment surrounding the material. aps.orgarxiv.org
This model is particularly relevant for describing excitons in materials like transition metal dichalcogenides, where the screening of the Coulomb interaction is significantly affected by the surrounding dielectric environment. aps.orgaps.orgresearchgate.net The Keldysh potential can be used to model the attractive electron-hole interaction within an this compound and also interactions between multiple excitons. aps.orgaps.orgresearchgate.net While it is a simplified model, it provides a useful framework for understanding the influence of dielectric screening and dimensionality on this compound binding energies and interactions in these materials. aps.orgaps.orgarxiv.org
Compound Names and PubChem CIDs
As "this compound" is a quasiparticle representing a bound state of an electron and a hole in a material, it is not a chemical compound and therefore does not have a PubChem CID. The theoretical frameworks discussed above describe the physics of this quasiparticle within different material environments, but the article did not focus on specific chemical compounds in which excitons exist. Therefore, a table of compound names and their corresponding PubChem CIDs cannot be provided based on the content of this article.
It appears there might be a misunderstanding regarding the nature of an "this compound." An this compound is not a chemical compound with a specific PubChem CID in the way that molecules like water or ethanol (B145695) are. Instead, an this compound is a physical phenomenon in solid-state physics: a bound state of an electron and an electron hole, attracted to each other by the electrostatic Coulomb force. It is an elementary excitation in a crystal lattice.
The outline sections you provided (Density-Matrix Formalisms and Spin-Dependent this compound Formation) are indeed relevant to the study of excitons within the field of condensed matter physics, but they describe theoretical frameworks and physical processes, not the chemical properties of a compound.
Therefore, it is not possible to generate an article focusing on "this compound" as a chemical compound or to provide a PubChem CID for it.
Could you please clarify if you intended to request an article about the physics concept of excitons and their behavior in materials, or if you were thinking of a different topic or term?
Classification and Characteristics of Exciton Species
Localized Exciton Regimes
Localized excitons are characterized by a small radius, where the electron and hole are confined to a region comparable to the size of a single unit cell or molecule. This strong localization is typically found in materials with low dielectric constants, leading to a strong Coulomb interaction between the electron and the hole.
Frenkel Excitons: Nature, Binding, and Material Context
Frenkel excitons are tightly bound excitons where the electron and hole are typically located on the same atom or molecule. ossila.com These excitons have a small radius, often on the order of atomic dimensions. fiveable.me The binding energy of Frenkel excitons is relatively large, typically in the range of 0.1 to 1 eV. wikipedia.org This strong binding is a result of the weak dielectric screening in the materials where they are found. wikipedia.org
Frenkel excitons are commonly observed in materials with a relatively small dielectric constant, such as organic molecular crystals and alkali halide crystals. wikipedia.org Examples of materials that exhibit Frenkel excitons include aromatic molecule crystals like anthracene and tetracene, as well as fullerenes. ossila.comwikipedia.org In these materials, the excitation can be thought of as an excited state of a single molecule that propagates through the crystal lattice. wikipedia.org The hallmarks of Frenkel excitons in organic molecular crystals are the appearance of doublets or triplets of this compound absorption bands that are strongly polarized along the crystallographic axes. wikipedia.org
| Property | Description | Typical Values |
| Radius | Small, on the order of a single atom or molecule. ossila.comfiveable.me | Similar to atomic radii. |
| Binding Energy | Large, due to strong Coulomb interaction. wikipedia.org | 0.1 - 1 eV. wikipedia.org |
| Material Context | Insulators and organic semiconductors with low dielectric constants. fiveable.me | Alkali halides, organic molecular crystals (e.g., anthracene, tetracene). wikipedia.org |
Charge-Transfer Excitons: Intermolecular Binding and Dynamics
Charge-transfer (CT) excitons represent an intermediate case between Frenkel and Wannier-Mott excitons. wikipedia.org In CT excitons, the electron and the hole are located on adjacent or nearby molecules. fiveable.mewikipedia.org This spatial separation of the electron and hole gives rise to a static electric dipole moment, a feature not present in Frenkel or Wannier-Mott excitons. wikipedia.org
The binding of charge-transfer excitons is intermolecular, and their formation is a crucial step in photoinduced charge separation processes at the interfaces of different materials. acs.org The dynamics of CT excitons are of significant interest in the context of organic solar cells and other optoelectronic devices. acs.org Upon photoexcitation of a donor-acceptor heterojunction, an electron can be transferred from the donor to the acceptor, forming a CT this compound at the interface. nih.gov The subsequent dissociation of this CT this compound into free charge carriers is a key process for device functionality. The efficiency of this process is influenced by the competition between localization and delocalization of the this compound. acs.org Ultrafast spectroscopy techniques have revealed that the formation of interlayer excitons in mixed-dimensional heterojunctions can occur on timescales of femtoseconds to picoseconds. nih.govrsc.org
Delocalized this compound Regimes
In contrast to localized excitons, delocalized excitons have a much larger radius, extending over many unit cells of the crystal lattice. This behavior is characteristic of materials with high dielectric constants, which effectively screen the Coulomb interaction between the electron and the hole.
Wannier-Mott Excitons: Spatial Extent, Binding, and Material Context
Wannier-Mott excitons are weakly bound excitons with a large spatial extent, where the electron-hole separation is significantly larger than the lattice constant. fiveable.meresearchgate.net These excitons are often described by a hydrogen-like model, with a series of energy states analogous to the energy levels of a hydrogen atom. wikipedia.org
The spatial extent of Wannier-Mott excitons, often referred to as the this compound Bohr radius, can be tens to hundreds of times the lattice constant. fiveable.me Their binding energy is consequently much smaller than that of Frenkel excitons, typically on the order of a few to hundreds of meV. wikipedia.orgwikipedia.org This is due to the combined effects of a large dielectric constant, which weakens the Coulomb attraction, and small effective masses of the electron and hole in these materials. wikipedia.org
Wannier-Mott excitons are predominantly found in inorganic semiconductors with high dielectric constants. ossila.comfiveable.me Common examples include materials like gallium arsenide (GaAs), zinc oxide (ZnO), copper(I) oxide (Cu₂O), and transition metal dichalcogenides such as MoS₂. wikipedia.orgfzu.cz The properties of these excitons are crucial for the optical and electronic characteristics of these semiconductors, influencing processes like light absorption and emission. fiveable.me
| Property | Description | Typical Values |
| Spatial Extent (Bohr Radius) | Large, extending over many unit cells. fiveable.mewikipedia.org | 10-100 times the lattice constant. fiveable.me |
| Binding Energy | Small, due to weak Coulomb interaction. wikipedia.org | 1 - 100 meV. fiveable.me |
| Material Context | Inorganic semiconductors with high dielectric constants. fiveable.me | GaAs, ZnO, Cu₂O, MoS₂. wikipedia.orgfzu.cz |
Excitons in Reduced Dimensionality Systems
The properties of excitons can be significantly altered when they are confined in low-dimensional systems, such as quantum wells (2D), nanowires (1D), and quantum dots (0D). This confinement enhances the Coulomb interaction between the electron and the hole, leading to increased this compound binding energies.
Excitons in Zero-Dimensional Quantum Dots
In zero-dimensional quantum dots (QDs), excitons are confined in all three spatial dimensions. This strong quantum confinement leads to a significant increase in the this compound binding energy compared to bulk materials. The energy levels of excitons in QDs are discrete, similar to those of atoms, which is why QDs are often referred to as "artificial atoms."
The confinement of excitons in QDs enhances their stability and influences their optical properties, making QDs highly efficient light emitters with tunable emission wavelengths. Research has shown that in nanosystems containing ZnSe quantum dots, the this compound binding energy can be increased by a factor of 73 compared to bulk ZnSe. The study of this compound dynamics in coupled quantum dots has also revealed efficient interdot transfer of single zero-dimensional excitons, which is of fundamental importance for potential applications in quantum computing. aps.org The unique properties of excitons in these quasi-zero-dimensional nanosystems are critical for the development of advanced optoelectronic devices like QD lasers.
Excitons in One-Dimensional Systems
In one-dimensional (1D) systems, such as carbon nanotubes and semiconductor nanowires, the spatial confinement of electrons and holes significantly enhances the Coulomb interaction between them. This leads to the formation of tightly bound excitons with large binding energies.
Carbon Nanotubes (CNTs): Excitons in single-walled carbon nanotubes (SWCNTs) exhibit characteristics of both Frenkel and Wannier-Mott excitons. wikipedia.org The strong Coulomb interaction in these 1D structures results in substantial this compound binding energies, typically in the range of 0.4 to 1.0 eV. wikipedia.org The behavior of these excitons is crucial for the light absorption, emission, and charge carrier transport properties of CNT-based devices. physicsworld.com The ability to directly visualize the formation and evolution of excitons in CNTs has been a significant advancement in understanding their quantum dynamics at the nanoscale. physicsworld.com Theoretical studies have also predicted that biexcitons in carbon nanotubes are surprisingly stable, with a binding energy that is inversely proportional to the nanotube's radius. wikipedia.org
Semiconductor Nanowires: Silicon nanowires (SiNWs) have also been a focus of this compound research. Atomistic pseudopotential calculations have revealed that the this compound binding energy in SiNWs increases as the wire diameter decreases, from 52 meV at a diameter of 7.6 nm to 128 meV at 2.2 nm. colorado.edu The ultrafast dynamics of excitons in SiNWs are often dominated by a rapid decay process attributed to this compound-exciton annihilation, especially at high excitation intensities. acs.org In materials like Gallium Nitride (GaN) nanowires, the recombination dynamics of excitons are influenced by the large surface-to-volume ratio and the potential for coalescence between individual nanowires. spiedigitallibrary.org Spatially indirect excitons, where the electron and hole are in different parallel nanowires, have also been studied, with their binding energy being a function of the nanowire diameter and the distance between the wires. mdpi.com
| System | Typical this compound Binding Energy | Key Characteristics |
| Carbon Nanotubes | 0.4 - 1.0 eV wikipedia.org | Mixed Frenkel and Wannier-Mott character; strong confinement. |
| Silicon Nanowires | 52 - 128 meV (diameter dependent) colorado.edu | Binding energy increases with decreasing diameter; subject to this compound-exciton annihilation. colorado.eduacs.org |
| Gallium Nitride Nanowires | - | Recombination dynamics influenced by surface effects and nanowire coalescence. spiedigitallibrary.org |
Excitons in Two-Dimensional Materials (e.g., Transition Metal Dichalcogenides)
Two-dimensional (2D) materials, particularly transition metal dichalcogenides (TMDs), provide a unique platform for studying excitons due to reduced dielectric screening and strong spatial confinement. arxiv.org Monolayers of TMDs, such as MoS₂, MoSe₂, WS₂, and WSe₂, transition from an indirect to a direct bandgap, making them highly photoluminescent. aps.org
The reduced screening in 2D TMDs leads to exceptionally strong Coulomb interactions and, consequently, very large this compound binding energies, on the order of 0.5 eV. wikipedia.orgnih.gov This allows for the observation of stable excitons even at room temperature. optica.org The optical properties of these materials are dominated by excitonic effects, with distinct peaks in their absorption and emission spectra corresponding to the A and B excitons, which arise from spin-orbit splitting in the valence band. optica.org The large binding energies can, however, impede the dissociation of excitons into free charge carriers, which is a crucial step for photocurrent generation in optoelectronic devices. aps.org
| Material | This compound Binding Energy | Key Characteristics |
| Monolayer MoS₂ | 0.5 - 1.1 eV aps.org | Direct bandgap; strong photoluminescence; stable at room temperature. aps.org |
| Monolayer WSe₂ | ~0.4 eV escholarship.org | Lowest energy this compound is a dark this compound. escholarship.org |
| Monolayer WS₂ | - | Lowest energy this compound is a dark this compound. optica.org |
Interlayer Excitons in Heterostructures and Moiré Superlattices
Van der Waals (vdW) heterostructures, formed by stacking different 2D materials, offer the ability to create novel materials with tailored properties. In type-II vdW heterostructures, the conduction band minimum and the valence band maximum are located in different layers. escholarship.org This band alignment facilitates the formation of interlayer excitons (ILEs) , where the electron and hole are spatially separated in different layers. arxiv.orgarxiv.org
This spatial separation gives ILEs distinct properties, including a permanent electric dipole moment and significantly longer lifetimes compared to intralayer excitons due to the reduced electron-hole wavefunction overlap. escholarship.org The energy of ILEs can be tuned by an external electric field. escholarship.org While traditionally thought to form through the transfer of intralayer excitons, research has shown that bright interlayer excitons can also be generated directly by interlayer photoexcitation in systems with strong interlayer coupling. rsc.org
When two different 2D materials with a slight lattice mismatch or a small twist angle are stacked, a moiré superlattice is formed. nsf.gov This superlattice creates a periodic potential that can trap excitons, leading to the formation of moiré excitons . researchgate.net The moiré potential can modify the optical properties of both intralayer and interlayer excitons. aps.org In certain heterostructures, such as MoSe₂/WS₂, the near degeneracy of their conduction band edges can lead to the hybridization of intralayer and interlayer excitons, which is strongly influenced by the twist angle. manchester.ac.ukarxiv.org This hybridization can result in a resonant enhancement of the moiré superlattice effects on the this compound's properties. arxiv.org
Complex Excitonic States and Quasi-Particles
In addition to the fundamental this compound (a single electron-hole pair), more complex excitonic states can form in materials with strong Coulomb interactions. These many-body states include biexcitons and trions.
Biexcitons: Formation and Many-Body Interactions
A bithis compound is a quasiparticle formed from two excitons, analogous to a hydrogen molecule. They are created through the binding of two free excitons and can be observed through several methods, including pump-probe experiments, two-photon absorption, and luminescence from a dense this compound system. wikipedia.org When a bithis compound annihilates, it decays into a free this compound and a photon. The energy of this emitted photon is less than that of the this compound by the bithis compound binding energy. wikipedia.org
The bithis compound binding energy is a measure of the stability of the bithis compound state. In single CdSe/CdS/ZnS colloidal quantum dots, the bithis compound binding energy has been measured to be in the range of a few meV. nih.govacs.org In strained ZnTe/(Zn,Mg)Te nanowire quantum dots, the bithis compound binding energy can be tuned and even change from binding to antibinding depending on the quantum dot's height. aps.org Researchers have used advanced techniques like two-quantum multidimensional coherent spectroscopy to directly measure the bithis compound binding energy in 2D materials like tungsten disulfide (WS₂). photonics.com
| System | Bithis compound Binding Energy (Eb) | Key Characteristics |
| CdSe/CdS/ZnS Quantum Dots | 4.0 ± 3.1 meV nih.govacs.org | Repulsive bithis compound; binding energy varies with quantum dot geometry. nih.gov |
| ZnTe/(Zn,Mg)Te Nanowire QDs | +7 to -23 meV aps.org | Tunable binding energy that can be binding or antibinding. aps.org |
| Monolayer WS₂ | Measured via 2Q-MDCS photonics.com | Direct experimental measurement of binding energy is possible. |
Trions: Charged this compound Complexes and Their Influence on Optical Properties
A trion is a charged this compound complex formed when an this compound binds with an additional electron (negative trion, X⁻) or a hole (positive trion, X⁺). aps.org The existence of trions was first proposed over 60 years ago, and they are now readily observed in 2D materials where reduced dielectric screening enhances their binding energies. aps.org
The formation of trions significantly influences the optical properties of semiconductors. semanticscholar.orgaip.orgresearchgate.netarxiv.org In the optical spectra of doped 2D materials, trion absorption and emission peaks appear at energies lower than the neutral this compound peak, red-shifted by the trion binding energy. nih.gov The presence of a resident electron gas is necessary for the formation of negative trions. aip.org The optical response of a system with trions can be described using both a few-particle (trion) approach and a many-body (Fermi-polaron) approach, which yield similar results at low electron densities. semanticscholar.orgresearchgate.netarxiv.org Trions in TMDs are also associated with spin and valley degrees of freedom, leading to the formation of intravalley and intervalley trions. aps.orgaps.org
Core Excitons: High Energy Excitations and Ultrafast Dynamics
Core excitons are formed when a core-level electron is excited into the conduction band, leaving behind a core hole. These high-energy excitations are most readily observed in materials with a large band gap and low dielectric constant, such as ionic insulators, where screening effects are weak. aps.org Their absorption spectra are characterized by distinct and narrow absorption lines at energies significantly below the conduction band absorption edge. aps.org
The dynamics of core excitons occur on an extremely short timescale. Studies using attosecond transient absorption spectroscopy have revealed that core excitons exhibit coherence lifetimes on the order of a few femtoseconds. aps.orgarxiv.org For instance, in Calcium Fluoride (CaF₂), various core excitons have been identified with coherence lifetimes ranging from 3 to 7 femtoseconds. aps.orgarxiv.org The decay and decoherence of these excitons are influenced by factors such as phonon-mediated mechanisms. aps.orgarxiv.org Time-resolved resonant inelastic X-ray scattering (tr-RIXS) has also been employed to investigate the ultrafast dynamics of core excitons, providing insights into the transient coupling between core excitons and specific optical phonon modes. researchgate.netarxiv.orgsemanticscholar.orgarxiv.org In graphite, for example, this technique has revealed a rapid decrease in the inelastic sideband spectral weight, indicating a weakening of the this compound-phonon coupling due to screening by a photoinduced electron-hole plasma. arxiv.org
| Material | Core this compound Feature | Coherence Lifetime (fs) | Experimental Technique |
| CaF₂ | X₁ | ~5.5 - 7 | Attosecond Transient Absorption Spectroscopy |
| CaF₂ | X₂ | ~3 - 5 | Attosecond Transient Absorption Spectroscopy |
| CaF₂ | X₃ | ~4 - 6 | Attosecond Transient Absorption Spectroscopy |
| Graphite | 1s -> 2sp² | ~65 | Time-Resolved Resonant Inelastic X-ray Scattering |
Table 1: Experimentally Observed Coherence Lifetimes of Core Excitons in Different Materials. The data for CaF₂ is derived from studies showing coherence lifetimes spanning 3-7 fs for various excitonic features aps.orgarxiv.org. The lifetime for graphite reflects the rapid decrease in spectral weight observed in tr-RIXS studies arxiv.org.
Hot Excitons: High Kinetic Energy Excitations and Utilization Strategies
Hot excitons are excitons that possess significant kinetic energy, typically generated by the absorption of high-energy photons. rsc.orgacs.org Traditionally viewed as a source of energy loss in optoelectronic devices, recent research has focused on harnessing the energy of these hot carriers to improve device performance. rsc.org
The utilization of hot excitons is a promising strategy in several fields:
Photovoltaics: In solar cells, hot excitons can lead to multiple this compound generation (MEG), where a single high-energy photon creates more than one electron-hole pair, potentially increasing the power conversion efficiency. researchgate.net The key is to extract the hot carriers before they lose their excess energy through cooling. acs.orgacs.orgmsu.edu Efficient extraction of hot carriers has been demonstrated in materials like Molybdenum Disulfide (MoS₂) monolayers. nih.gov
Electroluminescence: In organic light-emitting diodes (OLEDs), materials designed to utilize "hot excitons" can potentially achieve higher this compound utilization efficiency (EUE). rsc.orgaps.org This involves processes like reverse intersystem crossing from higher-lying triplet states to emissive singlet states.
Photocatalysis: The high energy of hot excitons can be used to drive chemical reactions, enhancing the efficiency of photocatalytic processes. rsc.org
| Application Area | Utilization Strategy | Underlying Mechanism |
| Photovoltaics | Enhanced power conversion efficiency | Multiple this compound Generation (MEG) from a single high-energy photon. researchgate.net |
| Electroluminescence | Increased this compound utilization efficiency (EUE) | Reverse intersystem crossing from high-energy triplet states to emissive singlet states. rsc.org |
| Photocatalysis | Driving chemical reactions | High kinetic energy of the this compound overcomes activation barriers. rsc.org |
| Photodetectors | High external quantum efficiency in the UV range | Efficient utilization of high-energy excitons generated by UV light. researchgate.net |
Table 2: Strategies for the Utilization of Hot Excitons in Various Applications. This table summarizes the primary fields where hot excitons are being actively researched and the mechanisms through which they can enhance device performance.
Topological Excitons: Predictions, Vorticity, and Quantum Phenomena
Topological excitons are a theoretically predicted class of excitons that form in materials with non-trivial electronic band topology, such as Chern insulators. pnas.orgthequantuminsider.comazoquantum.comou.edu These excitons are composite particles formed from the binding of an electron and a hole that inherit the topological properties of the underlying electronic wavefunctions. pnas.org
A key predicted characteristic of topological excitons is their finite vorticity in momentum space. pnas.orgthequantuminsider.comazoquantum.com The total vorticity of the this compound wavefunction is expected to be equal to the difference in the Chern numbers of the conduction and valence bands. pnas.org This intrinsic rotational motion distinguishes them from conventional excitons.
The unique properties of topological excitons could lead to novel quantum phenomena and applications:
Spontaneous Emission of Polarized Light: Due to their chirality, the radiative decay of topological excitons is predicted to spontaneously emit circularly polarized light. pnas.orgazoquantum.com
Superfluidity: Like other bosonic particles, topological excitons are expected to form a new type of superfluid at sufficiently low temperatures. pnas.orgthequantuminsider.com
Quantum Information: The vorticity or polarization of the emitted light from decaying topological excitons could be used to engineer qubits with entangled "on" and "off" states for quantum computing applications. thequantuminsider.comazoquantum.com
Optoelectronic Devices: The topological protection of these excitons could lead to the development of robust and advanced photonic and optoelectronic devices. pnas.orgthequantuminsider.comou.edu
Experimental evidence for topological excitons and their condensates is an active area of research, with studies on materials like InAs/GaSb quantum wells and Bi₂Te₃ showing promising signatures. iphy.ac.cnpnas.orgnih.gov
| Predicted Property | Description | Potential Quantum Phenomenon/Application |
| Finite Vorticity | The this compound wavefunction exhibits a vortex structure in momentum space, with a total vorticity determined by the band topology. pnas.orgazoquantum.com | Engineering qubits based on vorticity states. thequantuminsider.comazoquantum.com |
| Non-trivial Topology | Excitons inherit the topological and quantum geometric properties of the electrons and holes in a Chern insulator. pnas.org | Development of topologically protected optoelectronic devices. pnas.orgou.edu |
| Chiral Nature | Topological excitons are chiral. | Spontaneous emission of circularly polarized light upon radiative decay. pnas.orgazoquantum.com |
| Bosonic Nature | As composite bosons, they can undergo condensation. | Formation of a new type of superfluid at low temperatures. pnas.orgthequantuminsider.com |
Table 3: Predicted Characteristics and Potential Quantum Phenomena of Topological Excitons. This table outlines the key theoretical predictions for topological excitons and their implications for future quantum technologies.
This compound-Floquet Synthesis States: Light-Matter Coupling Induced Novel States
This compound-Floquet synthesis states are novel quantum states that emerge from the coherent interaction between excitons and Floquet states in the presence of a strong, time-periodic light field. acs.orginnovationnewsnetwork.comaps.org This "Floquet engineering" allows for the manipulation of the electronic band structure and the creation of hybrid light-matter states with unique properties. arxiv.orgaps.org
These composite states arise from the Coulomb exchange interaction between the distinct electron-hole modes of the this compound and the Floquet states. acs.orgresearchgate.net Theoretical studies and simulations using time-resolved and angle-resolved photoemission spectroscopy (tr-ARPES) have been crucial in exploring the formation and dynamics of these states in two-dimensional semiconductors. acs.orgaps.org
The investigation of this compound-Floquet states opens up avenues for exploring fundamental quantum phenomena and developing new technologies:
Electron-Hole Entanglement: The formation of these composite states provides a platform to study the buildup and dephasing of electron-hole entanglement and the quantum information carried by them. acs.orginnovationnewsnetwork.com
Reconfigurable Devices: The ability to control the properties of these states with light suggests the potential for creating new reconfigurable optoelectronic devices based on 2D semiconductors. acs.org
Control of Quantum Systems: Quantum Floquet engineering, which underpins the creation of these states, offers a powerful method to control quantum systems using quantum fields, going beyond classical field manipulations. quantum-journal.orgarxiv.org
| Characteristic | Description | Implication |
| Formation Mechanism | Coherent ultrafast mixing of this compound and Floquet states under optical pumping, driven by Coulomb exchange interaction. acs.orgresearchgate.net | Creation of novel bosonic this compound-Floquet composites. acs.org |
| Controlling Field | A strong, time-periodic light field (Floquet engineering). arxiv.org | Tunable properties of the hybrid state. |
| Key Research Tool | Time-resolved and angle-resolved photoemission spectroscopy (tr-ARPES). acs.orgaps.org | Direct observation of the formation and dynamics of the composite states. |
| Potential Application | Exploration of electron-hole entanglement and quantum information. acs.orginnovationnewsnetwork.com | Development of novel quantum information technologies and reconfigurable devices. acs.orginnovationnewsnetwork.com |
Table 4: Characteristics of this compound-Floquet Synthesis States. This table summarizes the key aspects of these light-induced novel quantum states.
This compound Polaritons: Hybrid Light-Matter Quasi-particles and Their Collective Behavior
This compound polaritons are hybrid quasiparticles that result from the strong coupling between excitons and photons confined in a microcavity. wikipedia.orgacs.orgaps.org These part-light, part-matter entities inherit properties from both of their constituents: a very light effective mass from their photonic component and the ability to interact with each other from their excitonic component. wikipedia.org
The strong light-matter coupling leads to the formation of two new energy states: the upper polariton branch (UPB) and the lower polariton branch (LPB). wikipedia.org The energy splitting between these branches is known as Rabi splitting.
As composite bosons, this compound polaritons can exhibit remarkable collective quantum phenomena, even at relatively high temperatures compared to atomic systems:
Bose-Einstein Condensation (BEC): Above a critical density, this compound polaritons can undergo a phase transition into a macroscopic quantum state, a Bose-Einstein condensate, where a large number of polaritons occupy the same quantum ground state. aps.orgnih.govannualreviews.org This has been observed in various materials, including GaAs and CdTe microcavities. aps.org
Superfluidity: Polariton condensates can exhibit superfluidity, flowing without friction. wikipedia.org
Quantum Vortices: The superfluid nature of polariton condensates allows for the formation of quantum vortices. wikipedia.org
Polariton Lasing: The coherent light emitted from a polariton condensate is a form of lasing that does not require population inversion. wikipedia.org
These collective behaviors make this compound polaritons a promising platform for fundamental studies of quantum many-body physics and for the development of novel optoelectronic devices such as low-threshold lasers and all-optical switches. nih.gov
| Property/Phenomenon | Description | Significance |
| Hybrid Nature | Quasiparticle formed from the strong coupling of an this compound and a cavity photon. wikipedia.orgacs.orgaps.org | Possesses both light-like (low mass) and matter-like (interactions) properties. wikipedia.org |
| Low Effective Mass | Inherited from the photonic component. | Allows for condensation at higher temperatures compared to atoms. nih.gov |
| Strong Interactions | Inherited from the excitonic component. | Enables thermalization and the formation of a condensate. |
| Bose-Einstein Condensation | Macroscopic occupation of the ground state above a critical density. aps.orgnih.govannualreviews.org | A solid-state platform for studying macroscopic quantum phenomena. |
| Superfluidity & Quantum Vortices | Collective behaviors of the polariton condensate. wikipedia.org | Demonstrates the quantum fluid nature of the condensate. |
| Polariton Lasing | Coherent light emission from the condensate. wikipedia.org | A low-threshold, non-inversion-based lasing mechanism. |
Table 5: Key Properties and Collective Behaviors of this compound Polaritons. This table provides an overview of the defining characteristics of this compound polaritons and the significant quantum phenomena they exhibit.
Exciton Generation, Recombination, and Dissociation Mechanisms
Photoexcitation Processes and Exciton Formation
The generation of excitons is primarily initiated through the absorption of photons, a process known as photoexcitation. When a material absorbs a photon with energy greater than or equal to its bandgap, an electron is promoted from the valence band to the conduction band, leaving behind a positively charged "hole" in the valence band. Due to the electrostatic Coulomb attraction between the excited electron and the hole, they can form a bound state, a quasiparticle referred to as an this compound.
The nature of the this compound is largely dependent on the material's properties. In materials with high dielectric constants, such as inorganic semiconductors, the Coulomb interaction is significantly screened, resulting in a weakly bound electron-hole pair with a large spatial separation, often spanning multiple unit cells. These are known as Wannier-Mott excitons . Conversely, in materials with low dielectric constants, like organic semiconductors and insulators, the electron and hole are tightly bound and localized within a single molecule or unit cell, forming a Frenkel this compound .
Under intense photoexcitation, where a single high-energy photon is absorbed, it is possible to generate more than one this compound. This phenomenon, termed Multiple this compound Generation (MEG) , is of significant interest for enhancing the efficiency of photovoltaic devices. The quantum mechanical origins of MEG are attributed to processes like impact ionization, where a high-energy this compound decays into multiple lower-energy excitons, and the formation of multi-exciton states through a virtual this compound state.
The formation of excitons following photoexcitation is an ultrafast process, typically occurring on the femtosecond to picosecond timescale. The efficiency of this compound generation is a critical factor in the performance of optoelectronic devices.
Radiative Recombination Pathways: Luminescence and Quantum Yield Studies
Once formed, an this compound can return to the ground state through various recombination pathways, some of which involve the emission of light, a process broadly termed luminescence. These radiative recombination pathways are crucial for applications such as light-emitting diodes (LEDs) and lasers. The nature of the emitted light depends on the spin configuration of the electron and hole within the this compound.
Excitons can exist in two spin states: singlet and triplet. In a singlet this compound , the spins of the electron and the hole are antiparallel, resulting in a total spin of zero. The recombination of a singlet this compound is a spin-allowed process, leading to the emission of a photon on a very short timescale, typically nanoseconds. This rapid emission of light is known as fluorescence .
In a triplet this compound , the spins of the electron and hole are parallel, giving a total spin of one. The direct radiative recombination of a triplet this compound to a singlet ground state is a spin-forbidden process. Consequently, triplet excitons have much longer lifetimes, ranging from microseconds to seconds, and their radiative decay, known as phosphorescence , is significantly slower and often less efficient than fluorescence.
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the radiative recombination process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for light-emitting applications. The PLQY is influenced by the competition between radiative and non-radiative recombination pathways.
Below is a table summarizing the photoluminescence quantum yields for various materials, highlighting the impact of material composition and structure on radiative efficiency.
| Material System | This compound Type | Typical PLQY (%) | Reference Material |
| Monolayer MoS₂ (as-processed) | Wannier-Mott | Near-unity (at low generation rates) | Inorganic 2D Material |
| Monolayer WS₂ (on hBN) | Wannier-Mott | ~90% (at low generation rates) | Inorganic 2D Material |
| Monolayer WSe₂ | Wannier-Mott | ~8% | Inorganic 2D Material |
| Monolayer MoSe₂ | Wannier-Mott | ~8% | Inorganic 2D Material |
| CdSe/CdS Core/Shell Quantum Dots | Wannier-Mott | High (approaching 100%) | Quantum Dot |
| Rb₃InCl₆:Cu⁺ Single Crystals | Frenkel (localized) | 95% | Doped Inorganic Crystal |
| Deep-blue OLED emitter (non-doped) | Frenkel | 60.5% | Organic Emitter |
Non-Radiative this compound Decay Processes and Material Degradation
In addition to radiative recombination, excitons can decay through non-radiative pathways, where the this compound's energy is dissipated as heat to the lattice rather than being emitted as light. These non-radiative processes compete with radiative decay and can significantly reduce the luminescence efficiency of a material. Understanding and minimizing these decay channels is crucial for optimizing the performance of optoelectronic devices.
One of the primary non-radiative decay mechanisms is multiphonon emission . In this process, the this compound's energy is transferred to the crystal lattice through the generation of multiple phonons (quantized lattice vibrations). The strength of the this compound-phonon coupling determines the rate of this process. In materials with strong this compound-phonon coupling, multiphonon emission can be a very efficient decay channel, leading to low photoluminescence quantum yields.
Another significant non-radiative process, particularly at high this compound densities, is Auger recombination . This is a three-particle process where the recombination energy of an this compound is transferred to a third charge carrier (an electron or a hole), which is then excited to a higher energy state. This process is highly dependent on the this compound concentration and becomes more prominent at high excitation intensities, often leading to a decrease in quantum yield at high power levels.
Material defects, impurities, and surface states can act as traps for excitons. These traps provide localized energy states within the bandgap that facilitate non-radiative recombination. An this compound can become localized at a defect site and then decay non-radiatively, releasing its energy as heat. Surface traps are particularly problematic in nanomaterials, such as quantum dots, due to their high surface-to-volume ratio. Passivation of these surface defects is a common strategy to enhance the quantum yield of such materials.
These non-radiative decay processes not only reduce the efficiency of light emission but can also contribute to material degradation . The energy released during non-radiative recombination can lead to localized heating and chemical reactions that alter the material's structure and properties over time, ultimately leading to device failure.
The following table provides a comparative overview of the typical timescales for different this compound decay processes.
| Decay Process | Mechanism | Typical Timescale |
| Fluorescence | Radiative decay of singlet excitons | Nanoseconds (ns) |
| Phosph |
Exciton Dynamics and Relaxation Pathways
Ultrafast Exciton Dynamics on Femtosecond to Nanosecond Time Scales
Following photoexcitation, the evolution of excitons occurs over a vast range of timescales, from femtoseconds (fs) to nanoseconds (ns) and beyond. The initial formation of excitons is an ultrafast process. In two-dimensional transition metal dichalcogenides (2D-TMDs) like tungsten disulfide (WS₂), the formation time of the lowest this compound state can range from approximately 150 fs with resonant excitation to around 500 fs when excitation occurs high above the band-gap rsc.org. This variation is attributed to the time required for highly excited electrons to relax to the conduction band minimum before forming the this compound rsc.org. Similarly, in van der Waals magnets like CrSBr, an ultrafast relaxation of "hot" excitons is observed, which may be related to scattering with phonons or defects acs.org.
Once formed, excitons undergo various relaxation and recombination processes. In monolayer CrSBr, an ultrashort recombination on the timescale of 0.5 picoseconds (ps) has been observed acs.org. In bulk ZnO, intense femtosecond laser excitation leads to a damping of the this compound resonance that recovers over several picoseconds, indicating significant screening of the Coulomb interaction researchgate.net. The lifetime of excitons can vary significantly depending on the material and its structure. For instance, singlet excitons in organic semiconductors typically have lifetimes in the nanosecond range, while triplet excitons can persist for microseconds to milliseconds atomfair.com. In MoSe₂, this compound lifetimes in multilayer structures are found to be approximately 24 times longer than in their monolayer counterparts arxiv.org. Studies combining ultrafast transient absorption with spectroelectrochemistry have been used to unravel these complex relaxation mechanisms, tracking the evolution of excited states from femtoseconds to the 2.5 nanosecond range nih.gov.
This compound Coherence and Decoherence Mechanisms
This compound coherence refers to the maintenance of a definite phase relationship for the this compound wavefunction. This property is critical for quantum information processing applications but is typically short-lived due to various decoherence mechanisms. Decoherence is the process by which this quantum character is lost, leading to classical behavior.
In quantum dots, interactions between excitons can also be a crucial dephasing mechanism. The this compound-bithis compound interaction, where two excitons are present in the same dot, has been shown to contribute significantly to decoherence, dominating over this compound-phonon interactions at low temperatures (below 40 K) aps.org. The coherence time, which is a measure of how long the quantum coherence persists, can be prolonged in certain systems. For molecular polaritons, coherence times can be extended up to 100 fs at room temperature, compared to a typical electronic coherence time of around 15 fs nih.govnih.gov.
This compound Thermalization and Energy Relaxation
After initial excitation, excitons are often created with excess energy, so-called "hot" excitons. They must relax to a lower energy state and reach thermal equilibrium with the lattice, a process known as thermalization. This energy relaxation is critical for determining the efficiency of optoelectronic devices.
A primary pathway for this compound energy relaxation is through coupling with vibrational modes of the material, i.e., phonons. This this compound-vibrational (or this compound-phonon) coupling can significantly influence the energy level structure and relaxation dynamics researchgate.net. Strong this compound-phonon interaction can lead to phenomena such as phonon-induced changes in this compound linewidth and the appearance of phonon sidebands in optical spectra aps.org.
One important mechanism is electronic-to-vibrational energy transfer (EVET). This process is analogous to Förster resonance energy transfer, but instead of transferring energy to another electronic state, the this compound's energy is transferred to vibrationally excited molecules in the surrounding medium, such as a solvent nih.gov. This has been identified as a key relaxation channel for localized excitons in functionalized carbon nanotubes nih.gov. In liquids, the relaxation from a vibrationally excited state (v=1) to the ground state (v=0) occurs through vibration-translation and vibration-rotation channels acs.org. The interplay between excitons and phonons can also drive efficient self-trapping of excitons rsc.org.
In real materials, defects and lattice disorder can create localized potential wells that act as traps for excitons. When the energy depth of these traps is small, they are referred to as shallow traps. The trapping of excitons at these sites significantly impacts their kinetics and the material's optical properties. The process can involve an this compound becoming localized by its own lattice distortion field, forming a self-trapped this compound (STE) aps.org. The formation of STEs can dramatically influence luminescence and energy transport aps.org.
In perovskite nanocrystals, the presence of shallow traps can lead to fluctuations in photoluminescence (PL) researchgate.net. The trapping and recombination dynamics of excitons can be strongly dependent on the structural phase of the material. For example, the orthorhombic phase of lead halide perovskites exhibits ultrafast this compound trapping, whereas the tetragonal phase shows suppressed charge trapping rsc.org. The kinetics of this compound trapping in a potential well can be described by rate equations, considering the interaction with a thermal bath of acoustic phonons aps.org. In materials like Cs₂ZrCl₆, the ultrafast formation of self-trapped excitons occurs in approximately 400 fs acs.org.
This compound Transport Phenomena
After formation, excitons are not static; they can move through the material before they recombine. This movement, or transport, is crucial for applications like photovoltaics, where excitons must travel to a donor-acceptor interface to be separated into free charges aps.org. The distance an this compound can travel before it decays is known as the diffusion length, a key parameter for device performance atomfair.comacs.org.
In organic semiconductors, which are characterized by weak van der Waals interactions between molecules, this compound transport is a critical process. The disordered nature of many organic materials often leads to short diffusion lengths atomfair.com.
Two primary mechanisms govern this compound diffusion in these materials:
Förster Resonance Energy Transfer (FRET) : This is a non-radiative, long-range (1-10 nm) mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. It requires spectral overlap between the donor's emission and the acceptor's absorption and is efficient for singlet excitons atomfair.comresearchgate.net.
Dexter Energy Transfer : This is a short-range (<1 nm) mechanism that requires the overlap of molecular wavefunctions and involves the exchange of electrons. It can facilitate the transport of both singlet and triplet excitons atomfair.comresearchgate.net.
This compound diffusion can be viewed as a "hopping" process between localized states, often assisted by phonons. The process can involve an initial downhill migration in energy followed by a thermally activated migration among low-energy this compound states aps.org. The diffusion length of excitons in organic semiconductors is typically limited, ranging from 5 to 20 nm for singlet excitons atomfair.comresearchgate.net. Triplet excitons, having longer lifetimes, can achieve longer diffusion lengths, sometimes up to 100 nm atomfair.com. However, some highly ordered organic materials, such as diindenoperylene, have demonstrated significantly larger this compound diffusion lengths of around 100 nm aip.org. The hybridization of Frenkel excitons with charge-transfer states can also be used to enhance diffusion coefficients by up to an order of magnitude acs.org.
Interchain and Intrachain this compound Transfer Processes
In molecular aggregates and conjugated polymers, this compound transfer is a critical process that dictates the material's optoelectronic properties. This transfer can occur between different polymer chains (interchain) or along the same polymer backbone (intrachain). The relative efficiencies of these two pathways are a central issue in understanding this compound dynamics. pnas.org
Intrachain energy transfer processes are dominant in solution, where polymer chains are relatively isolated. researchgate.netnih.gov Upon photoexcitation, a rather slow energy transfer occurs along the conjugated main chains. researchgate.net Quantum-chemical calculations suggest a two-step mechanism for intrachain transfer, with hopping along the conjugated segments being the rate-limiting step. researchgate.netnih.gov Monte Carlo simulations on long polyindenofluorene (PIF) strands indicate that the total time for an this compound to travel along the chain is on the order of 0.1 to 1 nanosecond, a timescale comparable to that of this compound radiative decay. researchgate.net
In solid films, however, the proximity of polymer chains facilitates interchain transfer. researchgate.net This process involves the transport of the excited singlet species from the conjugated bridge of one chain to a neighboring one. researchgate.netpnas.org Studies on acceptor-capped polyindenofluorenes have shown that the rate of interchain transfer in films can be an order of magnitude greater than intrachain transfer in solution. researchgate.netpnas.org This increased efficiency is primarily attributed to larger electronic coupling matrix elements between the closely packed chains. researchgate.netnih.gov
The conventional model often presumes that interchain this compound hopping is faster than intrachain transfer due to the long-range nature of Förster resonance energy transfer (FRET), which is mediated by dipole-dipole interactions. kyoto-u.ac.jp However, recent research on certain conjugated polymer films with strong J-aggregate properties, such as naphthobisoxadiazole-based polymers (PNOz4T), has challenged this assumption. kyoto-u.ac.jp Detailed analysis revealed that in these specific systems, intrachain this compound motion can be as fast as, or even faster than, interchain hopping. kyoto-u.ac.jp This behavior is attributed to the partial contribution of coherent transport, especially at lower temperatures. kyoto-u.ac.jp
Table 1: Comparison of Interchain and Intrachain this compound Transfer
| Characteristic | Interchain Transfer | Intrachain Transfer |
|---|---|---|
| Dominant Environment | Solid films, aggregates | Solution, isolated chains |
| Primary Mechanism | Hopping, Förster Resonance Energy Transfer (FRET) | Hopping along conjugated segments |
| Relative Rate | Generally faster in films (e.g., 10x faster than intrachain in solution for PEC-PIFTEH) researchgate.net | Generally slower, rate-limited by hopping researchgate.netnih.gov |
| Key Influencing Factor | Close chain packing, large electronic coupling researchgate.netnih.gov | Conjugation length, polymer backbone conformation researchgate.net |
| Exceptions | Can be slower than intrachain motion in specific J-aggregates (e.g., PNOz4T) kyoto-u.ac.jp | Can compete with interchain hopping in materials with coherent transport contribution kyoto-u.ac.jp |
This compound Migration in Anisotropic Media and Complex Structures
This compound migration is highly sensitive to the structural organization of the medium. In anisotropic materials, where molecular arrangement is not uniform in all directions, this compound transport exhibits strong directional dependence. nih.gov This is particularly evident in textured films of fused-ring electron acceptors like ITIC, a nonfullerene acceptor used in organic photovoltaics. nih.gov By analyzing the single-crystal structure, it has been shown that specific molecular stacking patterns, such as head-to-tail alignment, induce strong, anisotropic Coulombic couplings. nih.gov These directional couplings create preferential pathways for this compound migration, leading to ultrafast and long-range transport along these specific axes. nih.gov Theoretical analysis for ITIC predicted a maximum migration length of 330 nm, while experimental measurements using this compound-exciton annihilation determined a diffusion length of 183 nm. nih.gov
Two-dimensional (2D) materials, such as hexagonal boron nitride (hBN), represent another important class of anisotropic media. researchgate.netarxiv.org Real-time simulations in hBN demonstrate that an ultrashort ultraviolet pulse can create a coherent superposition of excitonic states. researchgate.netarxiv.org This quantum coherence induces an oscillatory motion of electrons and holes between different valleys in reciprocal space, resulting in significant this compound migration in real space. researchgate.netarxiv.org This opens possibilities for controlling charge and energy transport on ultrafast timescales. researchgate.net
The concept of excitonic structure also governs energy transfer in complex biological systems, such as the Fenna-Matthews-Olson (FMO) photosynthetic complex. osti.gov In these pigment-protein complexes, the spatial extent and orientation of excitonic transition dipoles, which are determined by inter-chromophore electronic couplings and interactions with the protein environment, dictate the pathways of energy flow. osti.gov The migration of energy can proceed from higher-energy to lower-energy this compound states, with the spatial arrangement of the excitons determining the specific pathway, sometimes allowing relaxation to skip energetically intermediate states. osti.gov
This compound Annihilation Processes
At high excitation densities, when multiple excitons are present in close proximity, they can interact in ways that lead to non-radiative recombination. This general process is known as this compound annihilation. rsc.orgaps.org It is a crucial factor limiting the efficiency of optoelectronic devices like light-emitting diodes and lasers, as it represents a loss channel for the excited state energy that could otherwise be converted to light or charge. aps.orgaip.org
This compound-Exciton Annihilation (Two-Particle Auger Recombination) and Its Rate Dependence
The most common annihilation mechanism is this compound-exciton annihilation (EEA), an Auger-like process where the recombination energy of one this compound is non-radiatively transferred to another, which is then excited to a higher energy state before relaxing back via thermalization. rsc.orgaps.org This is a two-particle collision process, and as such, its rate is dependent on the square of the this compound density. aip.org
The rate of this process, also known as two-particle Auger recombination, is highly dependent on the material system. In one-dimensional systems like carbon nanotubes, the EEA rate increases sharply with the this compound binding energy but varies only weakly with temperature. aps.org Theoretical models for strongly confined 1D systems have derived an explicit expression for the Auger recombination rate in terms of the this compound binding energy (E(_b)), bandgap (E(_g)), and other material properties. aip.orgaps.org
In 2D materials like monolayer tungsten diselenide (WSe(_2)), dark intervalley this compound states have been found to dominate the EEA rate. aps.org The process shows a characteristic temperature dependence, which is influenced by the thermal distribution of excitons and the conservation of energy and momentum required for the scattering process. aps.org
Experimental studies provide quantitative data on EEA rates. In bulk hexagonal boron nitride (hBN), where excitons are tightly bound, EEA becomes the primary recombination channel at high excitation densities. aip.org The EEA rate in hBN has been estimated to be on the order of 2 × 10 cm s, with the process becoming significant at this compound densities around 5.3 × 10 cm. aip.org In contrast, Auger recombination can be significantly suppressed in "giant" nanocrystals, which consist of a small core (e.g., CdSe) and a thick shell (e.g., CdS). nih.gov This suppression, by orders of magnitude, allows even high-order multiexcitons to have significant emission efficiencies. nih.gov The rate of Auger recombination in such quasi-2D nanoplatelets also shows a dependence on their lateral area and thickness. aip.org
Table 2: this compound-Exciton Annihilation (Auger Recombination) Parameters in Various Materials
| Material System | Annihilation/Auger Rate (γ or τ({AR})) | Key Dependencies | Reference |
|---|---|---|---|
| Single-Walled Carbon Nanotubes (1D) | Calculated two-exciton lifetime of ~3 ps for 1-μm long tube | Increases sharply with this compound binding energy; weak temperature dependence. γ ∝ (E(_b)/E(_g))(^3) | aip.orgaps.org |
| Hexagonal Boron Nitride (hBN) | γ ≈ 2 × 10(^{-6}) cm(^3) s(^{-1}) | Becomes dominant at this compound densities > 5.3 × 10(^{14}) cm(^{-3}) | aip.org |
| Monolayer WSe(_2) (2D) | Dominated by dark intervalley states | Characteristic temperature dependence | aps.org |
| CdSe/CdS "Giant" Nanocrystals | Suppressed by orders of magnitude compared to core-only NCs | Depends on core/shell dimensions; reduced electron-hole overlap | nih.gov |
| CdSe Nanoplatelets (quasi-2D) | τ({AR}) has a linear dependence on lateral area | Depends on nanoplatelet area and thickness | aip.org |
Mentioned Compounds
Exciton Interactions
Exciton-Exciton Many-Body Interactions
This compound-exciton interactions are complex many-body effects that arise when the density of excitons in a material becomes sufficiently high. These interactions can lead to significant changes in the material's optical response, including energy shifts and nonlinear phenomena. aps.orgaps.org
Coulombic and Quantum Mechanical Exchange Interactions between Excitons
The interaction between two excitons originates from the Coulomb interactions between their constituent electrons and holes. This interaction can be broadly categorized into two main contributions: direct Coulomb interaction and quantum mechanical exchange interaction. researchgate.netarxiv.org
The direct Coulomb interaction arises from the electrostatic repulsion between like charges (electron-electron and hole-hole) and attraction between opposite charges (electron-hole) of the two excitons. In the case of spatially separated excitons, such as interlayer excitons in van der Waals heterostructures, this interaction can be approximated as a dipole-dipole repulsion, leading to a positive shift in this compound energy. aps.orgresearchgate.net
The quantum mechanical exchange interaction, on the other hand, is a consequence of the fermionic nature of the electrons and holes that form the excitons. aps.orgresearchgate.net This interaction occurs when the wavefunctions of the electrons or holes from different excitons overlap. arxiv.org The exchange interaction can lead to a decrease in this compound energy and can be particularly important in systems where the this compound wavefunctions are extended. researchgate.netcolorado.edu For highly excited (Rydberg) excitons, the electron and hole exchange interaction can even have an attractive character. aps.org The relative importance of direct Coulomb and exchange interactions depends on factors such as the spatial separation of excitons and the material's electronic structure. researchgate.net
Impact of this compound Density on Interaction Strength and Behavior
The strength and nature of this compound-exciton interactions are highly dependent on the this compound density. aps.orgchalmers.se At low densities, excitons can often be treated as non-interacting bosons. chalmers.se However, as the density increases, many-body effects become significant. aps.orgaps.org The increased density leads to enhanced screening of the Coulomb interaction, which can significantly modify the interaction potential between excitons. aps.orgarxiv.orgaps.org
Experimental studies have shown that increasing this compound density can lead to density-dependent energy renormalization and dissipation. aps.orgchalmers.se In some materials, a crossover from effectively attractive to repulsive this compound-exciton interaction has been observed at elevated densities. aps.orgarxiv.org This behavior can be attributed to the interplay of different renormalization effects, including screening-induced self-energy corrections and contributions from the fermionic substructure of excitons. aps.orgarxiv.org
The this compound density also impacts spin relaxation processes, with increased density leading to stronger inter-exciton exchange interactions that contribute to spin depolarization. researchgate.net
This compound-Exciton Induced Energy Shifts (e.g., Blue Shift)
A prominent effect of this compound-exciton interactions is the shift in this compound resonance energy. This shift is often observed as a blue shift (increase in energy) with increasing this compound density. aps.orgresearchgate.netoptica.org The blue shift is primarily attributed to the repulsive interactions between excitons, including direct dipole-dipole repulsion and phase-space filling effects arising from the fermionic nature of the electron and hole constituents. researchgate.net
However, the energy shift can be a complex interplay of competing effects. While increased electron or hole density typically leads to a blue shift, increasing neutral this compound density can sometimes cause a red shift in the energy difference between this compound ground and excited states due to mutual screening of Coulomb binding. researchgate.netacs.org Furthermore, in some cases, a redshift-blueshift crossover of the this compound resonance energy has been observed at increasing excitation density, mimicking the Lennard-Jones potential between atoms. arxiv.orgresearchgate.netacs.orgmonash.edu This crossover is attributed to plasma effects and an attraction-repulsion transition in the this compound-exciton interaction. arxiv.orgresearchgate.net
Experimental measurements of these energy shifts are often used to assess the strength of this compound-exciton coupling and determine this compound densities. aps.orgresearchgate.net
Nonlinear Optical Response and Excitonic Kerr Nonlinearity
This compound-exciton interactions are a key mechanism driving the nonlinear optical response of semiconductors. aps.orgresearchgate.net At high this compound densities, the optical properties of the material are no longer linearly proportional to the incident light intensity, leading to phenomena such as saturable absorption, four-wave mixing, and the optical Kerr effect. optica.orgresearchgate.net
The excitonic Kerr nonlinearity refers to the change in refractive index of a material in the presence of an intense optical field, driven by the presence and interactions of excitons. optica.orgaps.orgaps.org This effect is particularly strong near this compound resonances. optica.orgacs.org In 2D materials, the enhanced Coulomb interactions and strong this compound binding can lead to significantly large optical Kerr effects compared to bulk materials. optica.org
Rydberg excitons, with their large spatial extent and strong dipole moments, exhibit enhanced interactions that can lead to significant nonlinear optical responses, including the optical Kerr effect and Rydberg blockade, where the excitation of one Rydberg this compound inhibits the formation of others in its vicinity. aps.orgaps.org This blockade effect contributes to the saturation of this compound density and the observed nonlinear optical behavior. aps.org
Studies have explored the theoretical calculation of nonlinear optical susceptibilities arising from excitonic states, highlighting the role of optical selection rules and the potential for efficient nonlinear processes near this compound resonances. researchgate.net
This compound-Phonon Coupling
This compound-phonon coupling describes the interaction between excitons and the lattice vibrations (phonons) of the material. This interaction is fundamental to understanding this compound dynamics, energy relaxation, and the temperature dependence of optical properties. aps.orgoup.comuv.esresearchgate.net
Electron-Phonon and this compound-Phonon Scattering Processes
This compound-phonon coupling originates from the interaction of the constituent electron and hole with the lattice vibrations, which can be described in terms of electron-phonon and hole-phonon interactions. aps.orgoup.com These interactions lead to scattering processes where an this compound can absorb or emit a phonon, resulting in changes in the this compound's momentum and energy. aps.orgoup.com
Electron-phonon scattering involves the interaction of individual electrons or holes with phonons. This is a well-established phenomenon that governs carrier mobility and relaxation in semiconductors. aps.orgresearchgate.netrsc.org
This compound-phonon scattering is a more complex process that involves the collective excitation (this compound) interacting with phonons. aps.orgoup.com Through phonon absorption and emission, optically accessible excitons can be scattered into states with different momenta, including optically dark states. aps.orgresearchgate.net This scattering contributes to the temperature dependence of this compound energies and their lifetime broadening. aps.orgresearchgate.net
The theoretical description of this compound-phonon coupling requires considering both the electron-hole interaction that forms the this compound and the individual electron-phonon interactions. aps.org Different phonon modes (acoustic and optical) can contribute to this compound scattering, with their relative importance depending on the material and temperature. oup.comrsc.org For instance, in some 2D perovskites, longitudinal optical (LO) phonon scattering through Fröhlich coupling is found to be the primary influence on this compound-phonon interaction at certain temperature ranges. rsc.org
Experimental studies, such as temperature-dependent photoluminescence measurements, are used to investigate this compound-phonon scattering by examining variations in photoluminescence intensity, spectral shifts, and linewidth broadening. rsc.org The strength of this compound-phonon coupling can differ significantly between materials and can be influenced by factors such as dimensionality, lattice mismatch, and disorder. rsc.orgrsc.org
The scattering processes involving LO phonons can scatter excitons to the same bound state, to higher-lying bound states, or to continuum states (dissociation into free electron-hole pairs). aip.org The this compound binding energy relative to the LO phonon energy plays a crucial role in determining the available scattering channels. aip.org
The coupling between excitons and phonons also influences this compound transport mechanisms and light-emission efficiency. uv.es Understanding these scattering dynamics is essential for optimizing the performance of optoelectronic devices. uv.esrsc.org
This compound-Phonon Coupling Strength (Example Data)
While specific data tables are not consistently available across all search results in a format suitable for direct extraction into interactive tables without further processing or context, some studies provide quantitative values for this compound-phonon coupling strengths in specific materials.
For example, in a study on 2D Ruddlesden–Popper perovskites, the this compound/carrier–phonon interaction strength was found to increase significantly with the number of inorganic layers (n). rsc.org
| Material (2D-RP Perovskite) | Number of Inorganic Layers (n) | This compound/Carrier–Phonon Interaction Strength (meV) |
| (C₆H₇SNH₃)₂(CH₃NH₃)n−₁PbnI₃n+₁ | 1 | -58.46 |
| (C₆H₇SNH₃)₂(CH₃NH₃)n−₁PbnI₃n+₁ | 4 | -476 |
Note: These values represent the strength of the interaction as reported in the source and are dependent on the specific experimental conditions and analysis model used. rsc.org
Another study on (BA)₂PbI₄ perovskite microplates reported this compound–phonon coupling strengths of ~177 meV and ~21 meV for different emission bands. rsc.org In ZnO quantum wells, the this compound-LO-phonon coupling strength was found to be reduced compared to bulk ZnO, decreasing with decreasing well width. aip.org
As "this compound" is a quasiparticle and not a chemical compound, there are no corresponding PubChem CIDs to list in a table.
Phonon-Mediated this compound Decoherence and Relaxation
Phonon-mediated processes are primary mechanisms for this compound decoherence and energy relaxation. When an this compound interacts with phonons, it can lose its phase coherence, a process known as decoherence. This is particularly relevant in finite-size systems, where confinement can enhance quantum decoherence. aip.orgnih.gov The dynamics of this compound density in such systems can exhibit multiple timescales, with coherent evolution at short times followed by a relaxation mechanism at intermediate timescales, leading to a nearly uniform equilibrium distribution in the long-time limit. aip.orgnih.gov This decoherence is attributed to phonons evolving differently depending on the this compound's path through the lattice. aip.orgnih.gov
Phonons also mediate this compound energy relaxation, allowing excitons to transition between different energy states by absorbing or emitting phonons. This is a significant process for hot excitons, which are created with kinetic energy exceeding their binding energy and rapidly relax by emitting longitudinal-optical (LO) phonons. oup.com In transition metal dichalcogenides (TMDs), scattering with acoustic phonons can lead to a slower loss of coherent excitons compared to optical phonons, transforming them into incoherent excitons. aps.orgaps.org The interplay of acoustic and optical phonons can broaden energy-selection rules for this compound capture into localized potentials. aps.orgaps.org
Influence on this compound Lifetime, Transport Mechanisms, and Light-Emission Efficiency
This compound-phonon interactions have a direct impact on this compound lifetime, transport, and light-emission efficiency. Phonon scattering can reduce this compound lifetime by facilitating non-radiative recombination pathways, especially at higher temperatures where phonon density increases. rsc.org Temperature-dependent photoluminescence studies often show decreased intensity at higher temperatures due to enhanced phonon-mediated non-radiative processes like scattering and phonon-assisted recombination. rsc.org
Phonons significantly affect this compound transport properties, particularly at elevated temperatures where this compound-phonon scattering rates exceed those due to impurities and defects. oup.com This scattering can influence both coherent and diffusive transport mechanisms. oup.com
The efficiency of light emission, or photoluminescence quantum yield, is also influenced by this compound-phonon coupling. Phonon-assisted radiative recombination is essential for light emission in materials with indirect band gaps, where momentum conservation requires phonon involvement. arxiv.org In direct band gap materials, while not strictly required for momentum conservation, phonons still contribute to relaxation pathways that can affect the population of radiative states. Stronger this compound-phonon interaction and thermal expansion can lead to a reduction in the optical band gap at lower temperatures in some materials like 2D Ruddlesden-Popper perovskites. rsc.org The this compound/carrier-phonon interaction strength and scattering strength can increase with factors like layer number in these materials, impacting optoelectronic and spintronic applications. rsc.org
This compound-Carrier Interactions
Excitons can also interact with free charge carriers (electrons and holes) present in the material. These interactions can lead to the formation of new quasiparticles and influence this compound stability and properties through screening effects.
This compound-Polaron Formation and Dynamics
This compound-carrier interactions can result in the formation of this compound-polarons, which are quasiparticles consisting of an this compound coupled to a distortion of the surrounding lattice (a polaron). aip.orgnih.gov This coupling arises from the interaction of the this compound's charge distribution with the ionic lattice. The dynamics of this compound-polaron formation can depend on the timescale of lattice fluctuations. aip.org In some materials, like metal halide perovskite nanocrystals, polaron formation occurs on ultrafast timescales (e.g., ~300 fs) and is coupled with this compound cooling dynamics. aip.org This dynamic coupling can lead to dynamic broadening and blueshifting in transient absorption spectra due to this compound-polaron interactions. aip.org
Studies in materials like BiFeO₃ have shown that small polaron formation can be responsible for ultrafast electronic dipole restoration, highlighting the role of local lattice distortion coupled to carriers. aps.org The timescale of polaron formation can correlate with the bath relaxation time in molecular systems. aip.org
Screening Effects on this compound Properties and Stability
The presence of free charge carriers or even other excitons can screen the Coulomb interaction between the electron and hole within an this compound, affecting its binding energy and stability. researchgate.netuu.nlarxiv.orgacs.org Reduced dielectric screening and dimensional confinement in low-dimensional systems, such as carbon nanotubes and 2D materials, enhance Coulomb interactions, leading to more stable excitons and trions (this compound bound to a carrier) even at room temperature. aip.orgarxiv.org
Screening effects can originate from both free charge carriers and neutral excitons themselves (mutual screening). acs.org In doped semiconductors or materials with high photoexcitation densities, free carriers can significantly screen the electron-hole interaction, reducing the this compound binding energy and potentially leading to a transition from an this compound gas to an electron-hole plasma at high densities (Mott transition). uu.nlarxiv.org However, in some 2D materials like CdSe nanoplatelets, screening by free charges may not be sufficient to break up excitons even at high densities, leading to the realization of a quantum degenerate this compound gas. uu.nlarxiv.org
Dielectric screening by the surrounding environment, including substrates or adsorbed molecules, also strongly influences this compound properties. aip.orgweizmann.ac.il For instance, the optical properties of carbon nanotubes are sensitive to environmental screening, which can explain variations in emission energies. aip.org Stacking different 2D materials to form heterostructures can increase effective dielectric screening, weakening the Coulomb force and reducing this compound binding energies. rsc.org
Research on monolayer MoSe₂ has shown that mutual screening of Coulomb binding by neutral excitons is a significant many-body effect, leading to a redshift in the energy difference between this compound ground and excited states with increasing this compound density. acs.org This effect can be stronger than conventional estimates of this compound-exciton interactions. acs.org
This compound-Photon Strong Coupling (this compound-Polaritons)
When excitons in a material are strongly coupled with confined photon modes, they form hybrid light-matter quasiparticles called this compound-polaritons. wikipedia.orgoptica.orgresearchgate.netspiedigitallibrary.org This strong coupling regime is achieved when the coherent energy exchange between excitons and photons is faster than their dephasing rates, resulting in a reversible process. spiedigitallibrary.org
Microcavity this compound-Polaritons: Formation and Dispersions
Microcavity this compound-polaritons are typically formed in semiconductor microcavities, structures where a semiconductor layer (containing excitons) is sandwiched between two highly reflective mirrors that confine photons. researchgate.netspiedigitallibrary.org This optical confinement leads to discrete photon modes. The strong coupling between the excitons and these cavity photon modes results in the formation of two new hybrid modes: the upper polariton branch (UPB) and the lower polariton branch (LPB). wikipedia.orgoptica.orgresearchgate.netspiedigitallibrary.org
The formation of this compound-polaritons is characterized by an anticrossing in the energy-momentum dispersion relation of the coupled system. wikipedia.orgspiedigitallibrary.orgoptica.org The bare this compound and photon dispersions repel each other, and the resulting polariton branches exhibit a mixed light-matter character, with the degree of mixing depending on the detuning between the this compound and cavity mode energies. wikipedia.orgresearchgate.net The energy splitting between the UPB and LPB at resonance is known as the Rabi splitting, which is a measure of the light-matter coupling strength. spiedigitallibrary.orgaps.org
Microcavity this compound-polaritons inherit properties from both their constituents: a light effective mass from the photons and strong interactions with each other and the environment (including phonons) from the excitons. wikipedia.org Their bosonic nature allows for phenomena like Bose-Einstein condensation and superfluidity. wikipedia.orgoptica.orgoptica.orgfuw.edu.pluni-wuerzburg.de Materials like wide bandgap semiconductors (e.g., ZnO) and 2D materials (e.g., TMDs, perovskites) are actively researched for realizing stable this compound-polaritons, including at room temperature. optica.orgfuw.edu.plnih.gov The dispersion of polaritons can be engineered by the microcavity structure and material properties. researchgate.netaps.orguni-wuerzburg.de
Even in the absence of external cavities, interactions between excitons and moderately confined photonic states within the material itself can lead to polariton formation, making them the primary photoexcitation in some bare organic semiconductors. nih.gov These intrinsic polaritons can also show angle-dependent dispersion. nih.gov
Compound Names and PubChem CIDs
This compound: An this compound is a quasiparticle, a bound state of an electron and a hole in a material. It is not a chemical compound and therefore does not have a PubChem CID.
Bose-Einstein Condensation of this compound Polaritons at Elevated Temperatures
Bose-Einstein condensation (BEC) is a state of matter that occurs when a gas of bosons is cooled to near absolute zero, causing a large fraction of the bosons to occupy the lowest quantum state physicsworld.com. This compound-polaritons, being composite bosons, can undergo BEC osti.govaps.org. A key advantage of this compound-polaritons is their ability to exhibit BEC at significantly higher temperatures compared to atomic BECs, ranging from cryogenic temperatures up to room temperature in certain semiconductor microcavities osti.govaps.orgresearchgate.netopticaopen.org. This is attributed to their extremely light effective mass, which is a result of their hybrid light-matter nature opticaopen.org.
This compound-polaritons are hybrid quasiparticles formed by the strong coupling between excitons and photons in semiconductor microcavities osti.govresearchgate.netresearchgate.net. The strong coupling regime leads to the formation of polariton states that are part light and part matter osti.govntu.edu.sg. This hybrid nature allows them to inherit properties from both constituents: a small effective mass from the photonic component and strong interactions from the excitonic component ntu.edu.sg. The realization of polariton BEC at elevated temperatures makes them a promising platform for exploring macroscopic quantum phenomena in solid-state devices osti.govanu.edu.au. While polariton condensation is often a non-equilibrium phenomenon due to their finite lifetime, recent experiments have demonstrated unambiguous observation of BEC of optically trapped polaritons in thermal equilibrium in high-Q microcavities osti.gov.
Quantum Hydrodynamics and Collective Phenomena in Polariton Condensates
Polariton condensates can be described as quantum fluids, exhibiting collective phenomena analogous to those in other bosonic superfluids and superconductors researchgate.netmdpi.com. The behavior of these condensates can be investigated using quantum hydrodynamic approaches aps.orgnih.govarxiv.org.
Research in this area explores phenomena such as superfluidity, the formation of quantized vortices, and solitons in polariton fluids researchgate.netnih.govresearchgate.netcam.ac.uk. Experiments have shown that polariton condensates can exhibit a transition from superfluidity to the hydrodynamic formation of dark solitons and vortex streets when flowing past a potential barrier nih.govresearchgate.net. These observations provide insights into the mechanisms of superflow and the potential of polariton condensates for studying quantum turbulence nih.govresearchgate.net. Furthermore, this compound-polariton condensates can exhibit self-localized nonlinear excitations, such as dark ring-shaped breathers, which can form spontaneously and remain stable under certain conditions aps.orgcam.ac.uk. The study of these structures contributes to the understanding of fundamental breathing solitons within quantum hydrodynamics aps.orgcam.ac.uk.
Collective excitations in polariton condensates, such as elementary excitations, serve as a sensitive probe of interparticle interactions aps.org. In anisotropic microcavities, the dispersion of these excitations can be strongly anisotropic, influenced by factors like the synthetic magnetic gauge field of the cavity and spin-dependent interaction strengths aps.org.
Non-Hermitian Physics and Topological Phases in Polariton Systems
This compound-polariton systems are inherently non-Hermitian due to the balance between gain (from pumping) and loss (from radiative decay) researchgate.netaip.orgfleet.org.au. This non-Hermiticity leads to unique physical phenomena not observed in Hermitian systems, which are typically characterized by real energies and orthogonal eigenstates researchgate.net.
A key aspect of non-Hermitian physics is the existence of exceptional points (EPs), which are singularities in parameter space where eigenvalues and their corresponding eigenvectors coalesce researchgate.netaps.org. These EPs can lead to intriguing properties and have been explored in various physical systems, including polariton condensates researchgate.netaip.orgaps.org. The non-Hermitian nature of polariton systems allows for the study of the interplay between non-Hermiticity and nonlinearity aip.orgaps.org.
Furthermore, polariton systems provide a platform for investigating topological phases of matter ntu.edu.sgaps.orgworldscientific.comoptica.orgaps.org. Topological phases are characterized by topological invariants that lead to robust properties, such as the existence of protected edge states aps.org. In polariton systems, strong light-matter coupling can lead to unconventional topological phases and even a breakdown of the bulk-edge correspondence, as observed in studies of polaritons in cavity waveguides aps.org. Theoretical proposals explore the realization of novel topological phases in this compound-polariton systems, including those with antichiral edge states and non-Hermitian corner modes ntu.edu.sg. The interplay of non-Hermiticity and topology in polariton systems offers opportunities for designing new optoelectronic devices and exploring fundamental physics researchgate.netntu.edu.sg.
This compound-Spin Interactions
Excitons possess a spin degree of freedom inherited from their constituent electron and hole wikipedia.orgaps.org. The interaction between excitons and their spin states is a crucial area of research, particularly in the context of spintronics and quantum information processing acs.orgaps.org.
Spin-Selective Valley Polarization Effects in Low-Dimensional Materials
Low-dimensional materials, such as monolayer transition metal dichalcogenides (TMDCs), are particularly interesting for studying this compound-spin interactions and valley-dependent phenomena acs.orgdicp.ac.cnmdpi.comaps.org. In these materials, the reduced dielectric screening enhances Coulomb interactions, leading to significant excitonic effects dicp.ac.cnaps.org.
Monolayer TMDCs have a direct bandgap at two inequivalent valleys (K and K') in the Brillouin zone, and exhibit spin-valley locking due to strong spin-orbit coupling acs.orgaip.orgarxiv.org. This spin-valley coupling results in valley-dependent optical selection rules, where circularly polarized light can selectively excite or probe excitons in a specific valley acs.orgmdpi.comarxiv.org. This property allows for the optical generation and manipulation of valley polarization, which can be treated as a pseudospin acs.orgmdpi.comarxiv.org.
Research focuses on understanding and controlling spin-selective valley polarization in these materials. This includes investigating the dynamics of valley polarization, which can be affected by intervalley scattering and this compound lifetime mdpi.comarxiv.orgnih.gov. Studies explore the selective control of valley polarization among different excitonic states, such as neutral excitons and trions (charged excitons), which is relevant for potential applications in valleytronics aip.orgnih.gov.
Magnetic Field Control of this compound Spin States and Dynamics
External magnetic fields provide a powerful tool for controlling the spin states and dynamics of excitons aps.orgubc.caarxiv.orgnih.gov. The this compound energy depends on the relative orientation of the electron and hole spins wikipedia.org. Magnetic fields can influence the energy levels of different this compound spin states through the Zeeman effect aip.org.
In low-dimensional materials, magnetic fields can be used to manipulate this compound spin states and their radiative properties. For instance, in monolayer TMDCs, an in-plane magnetic field can lead to the brightening of optically dark this compound states that are otherwise spin-forbidden arxiv.orgnih.gov. This magnetic brightening allows for the experimental investigation of these dark states and their properties, such as their dynamics and valley characteristics arxiv.org. The radiative lifetime and valley lifetime of these brightened dark excitons can be significantly altered by the magnetic field arxiv.org.
Studies also explore the effect of magnetic fields on this compound recombination and spin dynamics in quantum wells aps.orgarxiv.org. Magnetic fields can influence the redistribution of this compound populations between bright and dark states, affecting photoluminescence intensity and polarization aps.orgarxiv.org. Precise control over the strength and orientation of external magnetic fields enables the manipulation of this compound spins, which is crucial for developing spintronic and quantum information technologies ubc.canih.gov.
As "this compound" is a quasiparticle and not a chemical compound, and the topics covered relate to the physics of excitons and polaritons rather than specific chemical substances, a table of compound names and their PubChem CIDs is not applicable in this context.
Advanced Experimental Characterization of Excitons
Time-Resolved Spectroscopy Techniques for Exciton Dynamics
Time-resolved spectroscopy provides a window into the ephemeral world of excitons by employing ultrashort laser pulses to both excite the material and probe the subsequent evolution of the excitonic states. By systematically varying the time delay between the excitation (pump) and probe pulses, a "movie" of the this compound's life cycle can be constructed. The following subsections detail several powerful time-resolved techniques, each offering unique insights into the multifaceted dynamics of excitons.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Time-Resolved Photoluminescence (TRPL) spectroscopy is a highly sensitive method for directly observing the radiative decay of excitons. The technique involves exciting a material with a short pulse of light and measuring the subsequent photoluminescence intensity as a function of time. The decay of the photoluminescence signal provides direct information about the lifetime of the emissive excitonic states.
TRPL is instrumental in studying various aspects of this compound dynamics, including:
This compound Lifetime: The decay kinetics reveal the average time an this compound exists before recombining radiatively. This is a crucial parameter for optoelectronic device performance.
Recombination Mechanisms: The shape of the decay curve (e.g., single-exponential, multi-exponential) can distinguish between different recombination pathways, such as free this compound emission, trapped this compound emission, and non-radiative recombination.
This compound-Plasmon Coupling: TRPL can be used to study the interaction between excitons and surface plasmons in hybrid nanomaterials. researchgate.netchalmers.se The coupling can either enhance or quench the photoluminescence, and the TRPL data reveals the underlying dynamics of these interactions. researchgate.netchalmers.se
Self-Trapped Excitons (STEs): In certain materials, excitons can become localized by distorting the surrounding lattice, forming STEs. TRPL can track the formation and decay of these self-trapped states. For instance, in PbI2 nanoclusters, the formation of STEs has been observed on a sub-nanosecond to nanosecond timescale. aip.org
A typical TRPL setup consists of a pulsed laser source (e.g., a nitrogen pulse laser or a Ti:sapphire laser) for excitation, a sample holder within a cryostat to control the temperature, and a sensitive, high-speed photodetector like a streak camera or a single-photon avalanche diode (SPAD) coupled with time-correlated single-photon counting (TCSPC) electronics. The temporal resolution of such systems can range from picoseconds to nanoseconds. aip.orgresearchgate.netuni-marburg.de
| Material System | This compound Dynamic Studied | Observed Timescale | Reference |
| PbI2 Nanoclusters | Formation of self-trapped excitons | Sub-nanosecond to nanosecond | aip.org |
| CuI Thin Films | This compound-exciton scattering (P emission) | Rise time ~1 ps | aps.org |
| Cs4PbBr6 Nanocrystals | Free and self-trapped this compound decay | - | acs.org |
| Te impurity centers in ZnSe | Radiative recombination of bound excitons | - | aps.org |
Time-Resolved Angular-Resolved Photoelectron Spectroscopy (TR-ARPES)
Time-Resolved Angle-Resolved Photoelectron Spectroscopy (TR-ARPES) is a powerful technique that provides direct, momentum-resolved information about the electronic structure of a material and the dynamics of its excited states, including excitons. aps.orgtandfonline.com In a TR-ARPES experiment, a "pump" laser pulse excites the sample, creating a non-equilibrium population of electrons and excitons. A time-delayed, high-energy "probe" pulse (typically in the extreme ultraviolet or XUV range) then photoemits electrons from the material. By measuring the kinetic energy and emission angle of these photoelectrons, one can reconstruct the band structure of the material and directly visualize the distribution of excited electrons and the momentum-space fingerprint of excitons. aps.orgtandfonline.comresearchgate.net
Key insights into this compound dynamics from TR-ARPES include:
Direct Observation of this compound States: TR-ARPES can directly map the energy-momentum dispersion of excitonic states, which appear as distinct features in the photoemission spectra. aps.org
Formation and Relaxation Dynamics: By varying the pump-probe delay, TR-ARPES can track the formation of excitons from photo-excited free carriers and their subsequent relaxation and thermalization processes on a femtosecond timescale. aps.orgarxiv.org
Bright and Dark Excitons: This technique has the unique ability to observe both optically bright (momentum-allowed) and dark (momentum-forbidden) excitons, providing a complete picture of the this compound landscape. aps.org
Excitonic Wavefunction: Under certain conditions, the momentum distribution of the photoemitted electrons can provide information about the relative electron-hole momentum within the this compound, offering insights into the excitonic wave function in reciprocal space. nii.ac.jp
The experimental setup for TR-ARPES is complex, typically involving a femtosecond laser system that generates both the pump and probe pulses. The probe pulses are often generated through high-harmonic generation. The photoemitted electrons are analyzed by a hemispherical electron energy analyzer or a time-of-flight momentum microscope, which measures their kinetic energy and emission angle with high precision. researchgate.netnii.ac.jpresearchgate.net
| Material System | This compound Dynamic Studied | Key Finding | Reference |
| Monolayer WSe2 | Bright and momentum-dark excitons | Direct visualization of different this compound species | nii.ac.jp |
| GaAs | Saddle-point excitons | Bimodal decay in the femtosecond timeframe | aps.org |
| Two-dimensional semiconductors | This compound formation and thermalization | Access to interplay of bright and dark excitons | aps.org |
| Bismuth triiodide (BiI3) | Early-stage this compound dynamics | Captured the timing from photoexcited population to free this compound formation and trapping | arxiv.org |
Time-Resolved Core-Level Spectroscopy for this compound Dynamics
Time-Resolved Core-Level Spectroscopy offers a unique and somewhat counter-intuitive approach to studying this compound dynamics. mpg.de Instead of directly probing the valence and conduction band states involved in the this compound, this technique monitors the photoemission lineshapes of core-level electrons. mpg.de The binding energy and shape of these core-level peaks are sensitive to the local electronic environment. The presence of excitons or quasi-free carriers in the valence and conduction bands alters the screening of the core hole created during photoemission, leading to measurable shifts and modifications of the core-level spectra. mpg.de
This method provides valuable information on:
Distinguishing Excitons from Free Carriers: The screening effect of a bound this compound is different from that of a population of quasi-free electrons and holes. By analyzing the core-level lineshapes, it is possible to distinguish between these two types of excited states and track their dynamic interplay. mpg.de
Ultrafast this compound and Carrier Dynamics: By employing a pump-probe scheme, the evolution of the core-level spectra can be followed on ultrafast timescales, revealing the dynamics of this compound formation, dissociation, and the transition between excitonic and quasi-free carrier populations. mpg.de
Core-Exciton Dynamics: In some cases, the pump pulse can directly create core excitons (an electron from a core level bound to a hole in the same core level). Time-resolved core-level spectroscopy can then be used to study the decay and dephasing of these highly excited states on attosecond to femtosecond timescales. aps.orgaps.org In materials like LiF, the coherence lifetimes of core excitons have been measured to be on the order of a few femtoseconds. aps.orgarxiv.org
The experimental setup for time-resolved core-level spectroscopy is similar to that of TR-ARPES, requiring a synchronized pump-probe laser system with a high-energy probe for photoemission from core levels. The key is the high-resolution electron energy analyzer capable of resolving subtle changes in the core-level lineshapes. researchgate.netresearchgate.net
| Material System | This compound Dynamic Studied | Observed Timescale | Reference |
| Semiconductors | Dynamic interplay of this compound and quasi-free carrier populations | Ultrafast timescales | mpg.de |
| Magnesium Oxide (MgO) | Core-level-exciton decay | - | aps.org |
| LiF | Polarization dependence of core this compound dynamics | Coherence lifetimes of ≈ 2.4 ± 0.4 fs | arxiv.org |
| PbS quantum dots | Electron dynamics and charge accumulation | Pico- to microseconds | researchgate.net |
Femtosecond Transient Absorption (TA) Spectroscopy
Femtosecond Transient Absorption (TA) Spectroscopy, also known as pump-probe spectroscopy, is a versatile technique for investigating the dynamics of excited states, including excitons. nih.gov In a TA experiment, a strong "pump" pulse excites the sample, creating a population of excitons. A weaker, time-delayed "probe" pulse is then passed through the sample, and the change in the probe's absorption is measured as a function of wavelength and pump-probe delay. nih.gov This differential absorption signal (ΔA) provides a wealth of information about the excited-state dynamics.
TA spectroscopy can be used to study:
This compound Relaxation and Cooling: After initial excitation, excitons often relax to lower energy states. This relaxation can be observed as a change in the TA spectrum over time.
This compound-Exciton Annihilation: At high excitation densities, two excitons can interact and annihilate each other. This process leads to a faster decay of the TA signal at early times.
This compound Transport: By using a spatially resolved TA microscopy setup, it is possible to directly image the movement of excitons in a material, allowing for the determination of diffusion coefficients and transport lengths. nih.gov In perylene-diimide (PDI) thin films, both sub-picosecond coherent and subsequent diffusive this compound transport have been observed. nih.govacs.org
Interfacial this compound Dynamics: TA is particularly useful for studying what happens to excitons at interfaces, for example, in heterojunctions or at the surface of a material. This is crucial for understanding the performance of solar cells and other optoelectronic devices.
A typical femtosecond TA setup consists of a femtosecond laser system, which is split into a pump and a probe beam. instras.comipcms.frresearchgate.net The pump beam excites the sample, while the probe beam is often converted into a white-light continuum to probe a broad spectral range. The change in absorption of the probe is measured using a spectrometer and a detector array. instras.comipcms.frresearchgate.net
| Material System | This compound Dynamic Studied | Key Finding | Reference |
| Perylene-diimide (PDI) thin films | Singlet this compound motion | Sub-picosecond coherent this compound transport followed by diffusive transport | nih.govacs.org |
| 1D Hybrid Organic–Inorganic Tin Halide | Self-trapped this compound dynamics | Direct resolution of vibrational wavepackets propagating on the STE potential energy surface | researchgate.net |
| Monolayer WS2 | This compound resonance energy shift with increasing excitation density | Observation of a redshift followed by an anomalous blueshift | researchgate.net |
| Photosynthetic systems | Energy transfer | Investigation of early events in light-harvesting antennae | nih.gov |
Time-Resolved Circular Dichroism (TRCD) Spectroscopy
Time-Resolved Circular Dichroism (TRCD) spectroscopy is a powerful chiroptical technique that provides information about the three-dimensional structure and dynamics of chiral molecules and supramolecular assemblies. mdpi.comnih.gov Circular dichroism is the differential absorption of left and right circularly polarized light. In a TRCD experiment, a pump pulse excites the sample, and the subsequent change in the CD spectrum is monitored with a time-delayed probe pulse. nih.govrsc.orgcuni.cz
For this compound dynamics, TRCD is particularly insightful for studying:
Chirality of Excitonic Wavefunctions: In aggregates of chromophores, the excitonic states can be chiral even if the individual molecules are not. The TRCD signal is sensitive to the chirality of the excitonic wavefunction and can reveal details about the spatial arrangement of the molecules.
This compound Relaxation in Chiral Systems: TRCD can track the relaxation of excitons through different electronic states in chiral systems, providing information that is often not accessible with conventional transient absorption. nih.gov It can resolve state populations that are practically invisible in TA spectroscopy due to their small dipole strength. rsc.org
Conformational Dynamics: Changes in the conformation of a molecule or aggregate can lead to changes in the TRCD spectrum. This allows for the study of photoinduced structural changes on timescales from femtoseconds to seconds. mdpi.comnih.gov
A TRCD setup is typically a pump-probe experiment where the probe beam's polarization is modulated between left and right circular polarization on a shot-to-shot basis. nih.govrsc.orgresearchgate.net This can be achieved using a photoelastic modulator or a Pockels cell. researchgate.net The difference in the transient absorption signal for the two polarizations is then detected. nih.govrsc.orgcuni.cz
| System | Dynamic Studied | Observed Timescale | Reference |
| Squaraine polymer | This compound relaxation in a helical structure | 1 ps and 140 ps time components reflecting this compound relaxation and decay | nih.govrsc.orgcuni.cz |
| Myoglobin-CO (MbCO) | Transient change in CD upon photoexcitation | Decrease around 7 ps and an increase around 43 ps | mdpi.com |
| [Ru(bpy)3]2+ complex | Excited-state chirality | Femtosecond time resolution | mdpi.com |
| Azopeptide | Isomer concentration changes after photoisomerization | Nanoseconds | nih.gov |
Time-Resolved Excitonic Lyman Spectroscopy
Time-Resolved Excitonic Lyman Spectroscopy is a specialized technique used to probe the internal transitions of excitons, analogous to the Lyman series in the hydrogen atom. This method is particularly powerful for studying materials with well-defined hydrogen-like this compound series, such as cuprous oxide (Cu2O). The experiment involves a pump pulse to create a population of excitons, typically in the lowest energy 1s state. A time-delayed mid-infrared probe pulse then excites these 1s excitons to higher energy p-states (e.g., 2p, 3p, etc.). By measuring the absorption of this mid-infrared light, one can directly quantify the population of 1s excitons.
This technique provides detailed information about:
Populations of Ortho- and Paraexcitons: In Cu2O, excitons exist in two spin states: triplet orthoexcitons and singlet paraexcitons. These two species have different energies and lifetimes. Time-resolved excitonic Lyman spectroscopy can separately measure the populations of ortho- and paraexcitons and track their inter-conversion.
This compound Distribution in Momentum Space: The shape of the absorption lines in excitonic Lyman spectroscopy can provide information about the momentum distribution of the this compound population.
This compound Transport: By spatially resolving the pump and probe beams, it is possible to study the expansion of the this compound cloud through the crystal.
This compound-Exciton Interactions: At high densities, interactions between excitons can lead to shifts and broadening of the Lyman transition lines.
The experimental setup for this technique involves a pump laser to create the initial this compound population and a tunable, pulsed mid-infrared laser for the probe. The change in transmission of the mid-infrared probe is then measured as a function of time delay.
| Material System | This compound Dynamic Studied | Key Finding | Reference |
| Cuprous Oxide (Cu2O) | Populations of ortho- and paraexcitons | Separate measurement of the two spin states and their inter-conversion | - |
| Cuprous Oxide (Cu2O) | Momentum space distribution of excitons | Information on the thermal distribution of the this compound population | - |
| Cuprous Oxide (Cu2O) | Expansion of excitons through the crystal | Insights into this compound transport | - |
Steady-State Optical Spectroscopy for this compound Detection
Steady-state optical spectroscopy provides foundational insights into the electronic structure and excited state dynamics of materials hosting excitons.
Optical absorption spectroscopy is a primary technique for identifying the presence of excitons. When a material absorbs a photon with energy corresponding to the this compound binding energy, a distinct peak appears in the absorption spectrum. oup.com This peak, known as an excitonic peak, arises from the formation of the bound electron-hole pair. oup.com The position and shape of this peak provide valuable information about the this compound's energy levels and its interaction with the surrounding lattice.
In materials like monolayer and bilayer graphene, the optical absorption spectra in the deep ultraviolet region can be analyzed using Breit–Wigner–Fano (BWF) spectral functions, which describe the interference between discrete excitonic states and a continuous spectrum of surface plasmons. aps.org The temperature dependence of these BWF peaks reveals unusual behavior, with the peaks becoming narrower and more intense as the temperature increases. This is attributed to the shorter lifetime of surface plasmons at higher temperatures, which reduces the BWF asymmetric parameter. aps.org
Recent studies on doped graphene have shown that excitonic effects significantly influence the optical absorption peak around 5 eV, causing a substantial red shift. arxiv.org As the doping level increases, this red shift is reduced due to enhanced screening of the electron-hole interaction. arxiv.org Interestingly, the effects of GW corrections and excitonic interactions tend to cancel each other out, keeping the prominent absorption peak relatively fixed around 4.5 eV under different doping conditions. arxiv.org
Table 1: Excitonic Peak Characteristics from Optical Absorption Spectroscopy
| Material System | Peak Energy (eV) | Key Findings |
|---|---|---|
| Monolayer/Bilayer Graphene | ~4.5 - 6.42 | Interference of excitons with surface plasmons; peaks narrow with increasing temperature. aps.org |
| Doped Graphene | ~4.5 - 5.0 | Significant red shift of the main absorption peak due to excitonic effects; shift is reduced with increased doping. arxiv.org |
Photoluminescence (PL) spectroscopy is a powerful tool for studying the radiative recombination of excitons. By analyzing the emitted light, researchers can gain insights into the energy, lifetime, and coherence of excitonic states.
In CsPbCl3 perovskite single crystals, low-temperature PL measurements reveal strong near-band-edge excitonic emission around 420 nm. northwestern.edu The spectra exhibit multiple sharp features that are attributed to free excitons, bound excitons, and their phonon replicas. northwestern.edu Time-resolved PL (TR-PL) spectroscopy further helps in distinguishing between the recombination dynamics of different this compound types, with short-lived decay attributed to free excitons and long-lived decay to bound excitons involving traps. northwestern.edu
The spectral line shape of PL in materials like poly(3-hexylthiophene) thin films can be used to determine the coherence of the emitting this compound. aip.org The ratio of the 0-0 to 0-1 vibronic peak intensities is highly sensitive to the this compound coherence length. aip.org Temperature-dependent PL studies can also reveal that emission may arise from a small population of more disordered aggregates which act as luminescent traps. aip.org
Table 2: this compound Emission Analysis via Photoluminescence Spectroscopy
| Material System | Emission Wavelength/Energy | Key Findings |
|---|---|---|
| CsPbCl3 Perovskite | ~420 nm | Observation of free excitons, bound excitons, and phonon replicas; distinct recombination lifetimes for free and bound excitons. northwestern.edu |
| Poly(3-hexylthiophene) | Varies with temperature | PL line shape analysis reveals this compound coherence length; emission dominated by disordered aggregate traps. aip.org |
| Gallium Selenide (GaSe) | ~628 nm (spontaneous), ~646 nm (stimulated) | Both spontaneous and stimulated emissions at room temperature are attributed to the this compound-exciton scattering process. cuny.edu |
Modulated Spectroscopy Techniques
Modulated spectroscopy techniques offer enhanced sensitivity for studying excitonic processes by applying a periodic perturbation to the sample and detecting the corresponding modulated optical response.
Modulated photocurrent spectroscopy is a sensitive technique used to investigate the mechanisms of this compound dissociation in organic semiconductors. aps.org In this method, a sample is excited by a combination of a modulated light beam and a fixed-intensity bias light beam, and the resulting modulated photocurrent is measured using a lock-in amplifier. aps.org
By analyzing the modulated photocurrent spectra, researchers can identify the key spectral features that serve as signatures for different this compound dissociation mechanisms. aps.org For instance, in some pristine small molecule organic semiconductors, the dominant mechanism was found to be this compound dissociation through electron transfer to donor-like traps. aps.org This technique is particularly sensitive to the dynamics of interactions between charge carriers and traps. aps.org Furthermore, modulated photocurrent spectroscopy can be used to determine the steady-state this compound density. aps.org
Intensity-modulated photocurrent spectroscopy (IMPS) has also been applied to study carrier extraction in photovoltaic cells. researchgate.net By analyzing the frequency-dependent photocurrent response, transient phenomena such as trapping, recombination, and charge transfer at interfaces can be probed as a function of carrier density. researchgate.net In high-efficiency perovskite solar cells, ultra-low-intensity IMPS has revealed features attributed to trap-dominated charge transport. nih.gov
The reflectance of materials containing excitons can be modulated by interference effects. In heterostructures, such as a monolayer of a transition metal dichalcogenide (TMDC) on a substrate, multiple reflections of light within the dielectric layers can interfere with the excitonic resonance. acs.orgacs.org This interference can lead to changes in the reflectance line-shape, from a symmetric Lorentzian to an asymmetric Fano-like resonance. acs.orgfigshare.com
By varying the thickness of the dielectric layer, the excitonic reflectance can be significantly modulated. For example, in MoSe2 monolayers on epitaxial Gd2O3 thin films, increasing the Gd2O3 layer thickness from 6 to 50 nm resulted in a three-fold increase in the resonance reflectance modulation. acs.orgacs.orgfigshare.com This demonstrates that engineering the dielectric substrate is an effective way to control the optical reflection properties of 2D materials for optoelectronic device applications. acs.org The entire heterostructure can act as an effective cavity, modifying the radiative decay of the excitonic system. aps.orgaps.org
Table 3: Modulation of Excitonic Reflectance by Interference
| Material System | Dielectric Layer & Thickness | Observed Modulation Effect |
|---|---|---|
| MoSe2 on Gd2O3/Si(111) | Gd2O3 (6 nm to 50 nm) | 3-fold increase in resonance reflectance modulation; line-shape changes from Lorentzian to Fano-like. acs.orgacs.orgfigshare.com |
Microscopic Imaging and Nanoscale Probes for this compound Localization and Interaction Mapping
Advanced microscopy techniques provide the ability to directly visualize and map excitons at the nanoscale, offering unprecedented insights into their spatial distribution and interactions.
Cryogenic transmission electron microscopy and spectroscopy have been used to simultaneously image the structural reconstruction and the associated localization of the lowest-energy intralayer this compound in a moiré superlattice of WS2 and WSe2 monolayers. arxiv.orgnih.gov These studies have shown that the this compound's center-of-mass wavefunction is strongly confined to a radius of about 2 nanometers around specific high-energy stacking sites within the moiré unit cell. arxiv.orgnih.gov This provides direct evidence that atomic reconstructions create strongly confining potentials for excitons. arxiv.orgnih.gov
Scanning probe techniques, such as tip-enhanced photoluminescence (TEPL) spectroscopy, enable the optical mapping of excitonic states with sub-diffraction-limit resolution. duke.edunih.gov By using a nanoimprinted probe, researchers have achieved hyperspectral imaging of dark this compound emission with a resolution below 50 nm. nih.gov This has allowed for the mapping of excitonic states across local heterogeneities like oxidized sites and nanobubbles. nih.gov
Furthermore, cryogenic scanning probe photoelectrical sensing platforms, such as this compound-resonant microwave impedance microscopy (ER-MIM), offer ultra-sensitive probing of this compound polarons and their Rydberg states at the nanoscale. arxiv.org This technique allows for the exploration of the interplay between excitons and material properties like carrier density, in-plane electric fields, and dielectric screening. arxiv.org
Table 4: Nanoscale Imaging and Probing of Excitons
| Technique | Material System | Key Findings |
|---|---|---|
| Cryogenic Transmission Electron Microscopy and Spectroscopy | WS2/WSe2 Moiré Superlattice | Direct imaging of this compound localization to a ~2 nm radius within the moiré unit cell. arxiv.orgnih.gov |
| Tip-Enhanced Photoluminescence (TEPL) | Monolayer WSe2 | Hyperspectral mapping of dark this compound emission with <50 nm resolution, revealing localization at defects. nih.gov |
| This compound-Resonant Microwave Impedance Microscopy (ER-MIM) | Transition Metal Dichalcogenides (TMDs) | Ultra-sensitive probing of this compound polarons and their interaction with the local environment. arxiv.org |
Near-Field and Far-Field Imaging of this compound-Photon Coupling
The intricate dance between excitons and photons, fundamental to the optical and electronic properties of many materials, is increasingly being visualized through advanced imaging techniques. These methods are broadly categorized into near-field and far-field microscopy, each providing a unique window into the nanoscale and mesoscale dynamics of this compound-photon coupling. Near-field techniques surpass the diffraction limit of light to achieve nanoscale spatial resolution, while far-field methods excel at capturing the spatiotemporal evolution of these quasi-particles over larger areas.
Near-Field Imaging Techniques
Near-field scanning optical microscopy (NSOM), or scanning near-field optical microscopy (SNOM), is a pivotal technique that circumvents the diffraction limit by placing a sub-wavelength probe in close proximity to the sample surface. wikipedia.orgevidentscientific.com This allows for the investigation of optical properties with a spatial resolution dictated by the size of the probe's aperture or tip apex, rather than the wavelength of light. wikipedia.org Lateral resolutions as fine as 6 nm have been demonstrated, enabling the direct visualization of excitonic wave functions and their interactions with light at the nanoscale. wikipedia.orgaps.org
Several modalities of near-field microscopy are employed to study this compound-photon coupling:
Scattering-Type Scanning Near-Field Optical Microscopy (s-SNOM): This apertureless technique utilizes a sharp metallic tip to scatter the near-field light from the sample surface. daiqlab.com The strong light-tip interaction provides access to a broad range of in-plane momentum, which has been instrumental in directly imaging the propagation of this compound-polaritons as standing waves. daiqlab.com Time-resolved s-SNOM further allows for the nano-imaging and nano-spectroscopy of ultrafast polaritonic phenomena. daiqlab.com For instance, ultrafast near-field imaging has been used to observe the formation and propagation of this compound-polaritons in WSe₂ waveguides at room temperature, revealing their transient behavior. nih.gov A novel ultrafast broadband near-field apparatus has achieved spatiotemporal resolutions of 50 nm and 66 fs, enabling the direct visualization of a guided this compound-polariton wave in WSe₂ slabs. arxiv.org
Tip-Enhanced Photoluminescence (TEPL) Microscopy: TEPL leverages the localized surface plasmon resonance at the apex of a metallic tip to create a highly localized and intense electromagnetic field. acs.org This nanoscale "hotspot" enhances the photoluminescence (PL) signal from excitonic materials, allowing for hyperspectral imaging with spatial resolutions below 10 nm. acs.org TEPL has been successfully used to map excitonic processes in single-layer MoS₂, distinguishing between neutral excitons and charged trions with a spatial resolution of 20 nm. rsc.org It has also been employed to visualize this compound funneling at nanoscale wrinkles in twisted bilayer MoS₂. acs.org The technique can achieve spatial resolutions down to 5 nm under ambient conditions. osti.gov
Far-Field Imaging Techniques
While near-field methods provide unparalleled spatial resolution, far-field optical microscopy techniques are powerful tools for investigating the dynamics of this compound and this compound-polariton transport over larger length and time scales. nih.gov
Transient Absorption (TA) Microscopy: This pump-probe technique enables the investigation of excited-state dynamics in individual microscopic areas of a sample. leibniz-ipht.de It combines high optical and temporal resolution to provide insights into morphology-dependent photoinduced processes. leibniz-ipht.de Ultrafast extensions of TA microscopy have achieved time resolutions down to 12 fs with sub-10 nm spatial precision, allowing for the direct visualization of this compound motion in materials like perylene-diimide thin films and tubular molecular aggregates. nih.govacs.orgacs.org This method has been crucial in tracking this compound transport in two-dimensional (2D) materials like WS₂ with ~200 fs temporal resolution and ~50 nm spatial precision. purdue.edu
Spatially and Temporally Resolved Photoluminescence (TRPL) Microscopy: TRPL-based microscopy measures the spatiotemporal distribution of photoexcitations by detecting their spontaneous emission. colorado.edu Because it detects a background-free signal, it offers high sensitivity at low excitation fluences, which can eliminate non-linear effects like this compound-exciton annihilation. colorado.edu A novel spatiotemporal microscopy technique using structured excitation has been shown to reduce the required excitation intensity by up to 10,000-fold, enabling the measurement of this compound diffusion under conditions below that of sunlight. nih.govacs.org
Ultrafast Optical Microscopy: Recent advancements in ultrafast imaging have enabled the direct visualization of this compound-polariton propagation in real space and on femtosecond timescales. arxiv.orgspiedigitallibrary.orgdntb.gov.ua In monolayer WSe₂/hBN heterostructures, excitons have been used as sensitive transducers to image the propagation of phonon polaritons in adjacent hexagonal boron nitride slabs using far-field ultrafast microscopy. nih.gov
Table 1: Comparison of Advanced Imaging Techniques for this compound-Photon Coupling
| Technique | Abbreviation | Typical Spatial Resolution | Typical Temporal Resolution | Key Information Provided |
|---|---|---|---|---|
| Scattering-Type Scanning Near-Field Optical Microscopy | s-SNOM | < 20 nm | ~66 fs (time-resolved) | Direct imaging of polariton wave propagation, local permittivity. daiqlab.comarxiv.org |
| Tip-Enhanced Photoluminescence Microscopy | TEPL | 5 - 20 nm | Not typically time-resolved | Nanoscale mapping of this compound/trion distribution, local PL enhancement/quenching. acs.orgrsc.org |
| Transient Absorption Microscopy | TA Microscopy | ~50 nm (diffraction-limited) | ~12 fs - 200 fs | Visualization of this compound transport and dynamics, morphology-dependent processes. nih.govpurdue.edu |
| Spatially Resolved Photoluminescence Microscopy | TRPL Microscopy | Diffraction-limited | ~ps - ns | Spatiotemporal distribution of excitons, diffusion dynamics at low fluences. colorado.eduacs.org |
| Ultrafast Optical Imaging | - | Diffraction-limited | ~fs | Real-space, real-time tracking of polariton propagation and interactions. arxiv.orgnih.gov |
Exciton Engineering and Control
Electrical Control and Modulation of Exciton Properties
Electrical control is a widely used method to tune this compound properties, primarily through the application of external electric fields or by modulating the carrier density via gating techniques.
Electric Field Effects on this compound Energy, Radiative Lifetime, and Optical Dipole Strength
The application of an external electric field to a semiconductor material can significantly alter the properties of excitons. One prominent effect is the Stark effect, where the this compound energy shifts in response to the electric field. In quantum wells, this is known as the Quantum-Confined Stark Effect (QCSE). stanford.eduwikipedia.org In the QCSE, an electric field applied perpendicular to the quantum well layers causes the electron and hole wave functions to shift to opposite sides of the well. stanford.eduwikipedia.org This spatial separation reduces the Coulomb interaction between the electron and hole, leading to a redshift (decrease) in the this compound transition energy. stanford.eduwikipedia.orgresearchgate.net
The electric field also impacts the this compound's radiative lifetime and optical dipole strength. The spatial separation of the electron and hole wave functions due to the electric field reduces their overlap integral. wikipedia.orgioffe.ruspbu.ru This decreased overlap leads to a reduction in the optical dipole strength and a corresponding increase in the this compound's radiative lifetime. ioffe.ruspbu.ru For instance, in high-quality heterostructures with coupled quantum wells, the this compound lifetime can increase significantly, reaching microseconds in the absence of non-radiative losses, compared to picoseconds without an electric field. spbu.ru This effect is utilized in various applications, including the study of Bose-Einstein condensation of excitons. spbu.ru
In monolayer semiconductors, a slight quadratic redshift in this compound peak energy (~1 meV) has been observed due to the quantum-confined Stark effect without carrier accumulation. nih.gov Applying a vertical electric field can also tune the fine structure splitting of neutral excitons in quantum dots. aip.org
Gating Techniques for this compound Resonance Tuning and Modulation
Gating techniques, particularly electrostatic gating, are effective methods for tuning and modulating this compound resonances. arxiv.orgresearchgate.net In electrostatic gating, a voltage applied to a gate electrode alters the carrier density in the semiconductor layer. arxiv.org This change in carrier density affects excitonic properties through Coulomb screening. arxiv.org
Electrostatic gating can continuously tune this compound binding energies and the quasi-particle band gap. osti.gov For example, in a monolayer WS2 integrated into a field-effect transistor device, changing the gate voltage from -50 V to +50 V tuned both the this compound binding energy and the quasi-particle band gap over a range of about 100 meV. osti.gov This tuning is attributed to the screening of the Coulomb interaction by electrically injected free charge carriers. osti.gov
Gating techniques can also modulate the intensity of light modulated by this compound resonances. By switching the gate voltage, the intensity in the focus of a lens utilizing this compound resonance tuning can be actively modulated. arxiv.org Ionic-liquid gating is another technique used to modulate this compound resonances, leading to changes in focusing efficiency. ucf.eduacsmaterial.com This involves using an ionic liquid as a gate dielectric, where charged molecules screen the Coulomb potential. ucf.edu
Furthermore, nanoscale electrical tuning of neutral and charged excitons has been demonstrated using 1-nm carbon nanotube gates, achieving gate-controlled conversion between neutral excitons, negatively charged trions, and biexcitons. arxiv.org
Magnetic Field Control of this compound States
Magnetic fields offer another powerful means to control this compound states, influencing their energy, spin, and spatial behavior.
Giant Zeeman Splitting and Spin Manipulation in Excitonic Systems
External magnetic fields can induce Zeeman splitting in this compound resonances, lifting the energy degeneracy between different spin or valley states. arxiv.orgarxiv.org This effect arises from the interaction between the magnetic moment associated with the this compound (due to the spin and orbital angular momentum of the electron and hole) and the applied magnetic field. arxiv.org
In transition metal dichalcogenide (TMDC) monolayers, a valley Zeeman splitting of this compound and trion resonances has been observed in the presence of external magnetic fields. arxiv.org This splitting allows for the manipulation of valley polarization in these materials. arxiv.org The induced Zeeman splitting can rise monotonically with the magnetic field. arxiv.org For instance, in a MoSe2 monolayer, a Zeeman splitting of the lower polariton branch of 0.36 meV was observed at a detuning of -54.5 meV, associated with an excitonic g-factor of 3.94 ± 0.13. arxiv.org
Magnetic fields can also induce a diamagnetic shift, which is a parabolic increase in this compound energy with increasing magnetic field. aps.orgbohrium.com This diamagnetic shift can be used to tune the effective mass of magneto-excitons in 2D materials. bohrium.com
Beyond simple splitting, magnetic fields can be used for spin manipulation in excitonic systems. The Zeeman effect allows for the control of valley pseudospin, valley splitting and polarization, and valley angular momentum. arxiv.org
Magnetic Order Influence on this compound Confinement and Behavior
The intrinsic magnetic order of a material can fundamentally influence excitonic properties, including their effective mass, eigenenergies, and polarization. nih.gov In layered van der Waals magnets, the interplay between magnetic order and the electronic structure is particularly significant. nih.gov
In materials like chromium sulfide (B99878) bromide (CrSBr), the magnetic order critically influences this compound confinement. bioengineer.org Below its Néel temperature, bulk CrSBr exhibits in-plane ferromagnetic order within layers that are antiferromagnetically coupled along the stacking direction. nih.gov In this phase, excitons can be strongly localized within individual layers due to spin-forbidden interlayer charge transfer. nih.govarxiv.orgresearch-in-germany.org This magnetic confinement can restrict this compound motion to one dimension, leading to high binding energies even in multi-layer crystals. research-in-germany.org
Above the critical temperature, the material loses its magnetized state, and the breakdown of magnetic order allows excitons to escape their layered confinement and exhibit more three-dimensional behavior, which significantly reduces their binding energy while extending their lifetime. bioengineer.orgresearch-in-germany.org The switching of magnetic fields between layers can lead to one-dimensional confinement of excitons in a single layer, enhancing the robustness of the quantum information they carry. bioengineer.org
The interaction between excitons and collective spin excitations (magnons) is another important aspect of magnetic control. nih.govacs.org This this compound-magnon coupling can lead to the dynamic modulation of excitonic energies and provides a mechanism for optically accessing and manipulating spin information. acs.orgarxiv.org In CrSBr, coherent magnons can modulate the interlayer hybridization, leading to dynamic modulation of excitonic energies. arxiv.org The strength of this coupling can be quantified by the modulation of the this compound energy. arxiv.org
The magnetic order can be controlled by external factors such as strain, hydrostatic pressure, electrostatic doping, and applied magnetic fields, providing pathways to tune this compound behavior. arxiv.org
Structural and Material Engineering for this compound Tailoring
Structural and material engineering approaches are employed to tailor this compound properties by modifying the material's composition, structure, or surrounding environment.
Strain engineering is a powerful technique used to modify the electronic band structure and thus tune this compound resonances. physicsworld.comresearchgate.netacs.org By introducing strain, researchers can create potential landscapes that guide this compound flow, effectively creating "excitonic wires" in 2D materials. physicsworld.com Strain can be induced by depositing 2D crystals on patterned substrates or by applying mechanical stress. physicsworld.comacs.org For example, localized strain in monolayer WSe2, introduced using a substrate with prepatterned holes, enhanced dark excitons by hybridizing them with bright defect states, leading to significantly increased photoluminescence intensity and reduced linewidths. sciopen.com Strain can also significantly alter the strengths and energies of interlayer excitons. acs.org In monolayer GaSe, tensile strain reduces the this compound binding energy, while compressive stress increases it. arxiv.org
Dielectric engineering involves modifying the dielectric environment surrounding a semiconductor material to control this compound properties. acs.orgarxiv.orgrsc.orgjinr.rufigshare.com The dielectric screening from the surrounding media affects the Coulomb interaction between the electron and hole, thereby influencing this compound binding energy and transport. acs.orgfigshare.com For instance, covering a MoSe2 monolayer with a hexagonal boron nitride flake, which has a different dielectric constant, created an energy offset that drove excitons across the junction. rsc.org Dielectric engineering can also be used to manipulate this compound transport by engineering dielectric perturbations using moiré superlattices. acs.org Substrates with higher dielectric permittivity generally reduce this compound binding energy and the quasiparticle bandgap. figshare.com
Material engineering also includes the creation of heterostructures by stacking different 2D materials. osti.gov In bilayer van der Waals heterostructures, interlayer coupling plays a crucial role in determining excited-state properties, and a vertical gate field can widely tune the low-energy excitons. osti.gov The dipole oscillator strength and radiative lifetime of the lowest energy this compound in these heterostructures can be varied by over an order of magnitude with a practical external gate field. osti.gov This tunability arises from the electric field gradually changing the nature of the lowest-energy this compound from primarily interlayer to primarily intralayer. osti.gov
Heterostructure Design for Interlayer this compound Creation and Manipulation
Heterostructures, formed by stacking different material layers, provide a powerful platform for creating and manipulating interlayer excitons. In a typical type-II heterostructure, the band alignment is such that electrons and holes are spatially separated, residing in different layers. When a photon is absorbed with energy greater than the bandgap of the constituent materials, an electron-hole pair is generated. Due to the staggered band alignment, the electron relaxes into the lower energy level in one material, while the hole relaxes into the lower energy level in the other material. This spatial separation leads to the formation of an interlayer this compound, where the electron and hole are bound by Coulomb attraction but reside in different layers.
The properties of interlayer excitons, such as their binding energy, radiative lifetime, and dipole moment, can be significantly influenced by the choice of materials, the thickness of the layers, and the barrier separating them. For instance, increasing the distance between the layers generally reduces the Coulomb attraction, decreasing the binding energy and increasing the radiative lifetime due to reduced wave function overlap. The built-in electric field at the interface of polar heterostructures can also influence the energy and spatial separation of interlayer excitons.
Manipulation of interlayer excitons can be achieved through various means. Applying an external electric field perpendicular to the layers can Stark shift the this compound energy and tune the spatial separation of the electron and hole, thereby controlling the this compound dipole moment and lifetime. Strain engineering, introduced by lattice mismatch between layers or external mechanical stress, can also modify the band alignment and thus the interlayer this compound properties. Furthermore, the large dipole moment of interlayer excitons facilitates strong interactions with light and with each other, making them promising candidates for realizing this compound-based devices and exploring collective quantum phenomena.
Moiré Superlattices for Spatially Modulated this compound Properties
Moiré superlattices emerge when two layers of 2D materials with slightly different lattice constants or relative twist angles are stacked. The resulting periodic potential landscape, known as the moiré potential, can profoundly modulate the electronic and optical properties of the heterostructure, creating spatially varying potentials for excitons.
In moiré superlattices, excitons can become localized in specific regions dictated by the moiré potential minima. This localization leads to the formation of moiré excitons, which exhibit spatially periodic properties. The moiré potential can effectively create an array of quantum dots or traps for excitons, influencing their energy levels, spatial distribution, and coherence. The period and amplitude of the moiré potential are tunable by changing the twist angle between the layers, offering a powerful knob to engineer the this compound landscape.
The spatial modulation of this compound properties in moiré superlattices gives rise to fascinating phenomena. For example, the moiré potential can flatten the this compound dispersion, leading to increased this compound-exciton interactions and facilitating the formation of correlated this compound states. It can also create pathways for directed this compound transport along specific directions within the moiré pattern. Research in this area explores the potential of moiré superlattices for creating artificial excitonic lattices, realizing topological this compound states, and studying strongly correlated this compound phases.
Quantum Well Engineering for this compound Confinement and Properties
Quantum wells (QWs) are semiconductor heterostructures consisting of a thin layer of a lower bandgap material sandwiched between two layers of a higher bandgap material. The potential discontinuity at the interfaces confines carriers (electrons and holes) in the thin layer, leading to the formation of quantized energy levels. This confinement significantly enhances the Coulomb interaction between electrons and holes, resulting in robust this compound formation even at room temperature.
Quantum well engineering involves precisely controlling the width of the well, the composition of the materials, and the strain within the layers to tailor the this compound properties. The width of the quantum well directly affects the confinement energy and the spatial extent of the this compound wave function. Narrower wells lead to stronger confinement, higher this compound binding energies, and increased overlap between electron and hole wave functions, resulting in shorter radiative lifetimes.
By choosing different materials for the well and barrier layers, researchers can tune the band offsets and thus the degree of confinement and the type of this compound formed (e.g., type-I or type-II). Strain engineering, introduced by growing layers with lattice mismatch, can also modify the band structure and influence the this compound energy and polarization. Quantum well structures are fundamental building blocks in many optoelectronic devices, including lasers, LEDs, and photodetectors, where the ability to engineer this compound properties is critical for performance.
Optical Manipulation and External Potential Generation
Optical methods provide non-contact and flexible ways to manipulate excitons and create external potentials that influence their behavior.
Optically Induced Potentials for this compound Trapping and Condensation Control
Applying focused laser beams with energies below the this compound resonance can create optical potentials that trap and manipulate excitons. This phenomenon is based on the AC Stark effect or ponderomotive force, where the intense electric field of the laser interacts with the this compound's dipole moment, creating a potential minimum at the region of highest intensity. Excitons are attracted to this potential minimum, effectively trapping them in the illuminated area.
Optically induced potentials can be used to create various potential landscapes, such as traps, channels, and lattices, allowing for precise control over this compound spatial distribution and motion. By dynamically shaping the laser beam, researchers can create moving potentials to transport excitons or reconfigure trapping geometries.
This technique is particularly important for studying and controlling this compound condensation phenomena, such as Bose-Einstein condensation (BEC) of excitons. By trapping a high density of excitons in an optically induced potential, it is possible to reach the critical conditions for BEC formation. The optical potential provides the necessary confinement and can be used to control the shape and size of the condensate. Furthermore, by using multiple laser beams or interference patterns, complex potential landscapes can be generated to study the behavior of this compound condensates in different geometries and explore phenomena like superfluidity and vortex formation. Optical manipulation offers a powerful tool for fundamental research into this compound interactions and collective quantum states.
Frontier Research in Exciton Science
Exciton Condensation and Superfluidity
This compound condensation is a phenomenon where excitons, being composite bosons, are expected to undergo Bose-Einstein condensation (BEC) at sufficiently low temperatures. physicsworld.compnas.org This collective state can potentially lead to superfluidity, a state of matter characterized by frictionless flow. fleet.org.aufleet.org.au The study of this compound condensation and superfluidity is significant for understanding high-temperature superconductivity and developing low-energy electronic devices. fleet.org.aufleet.org.ausjtu.edu.cn
Bose-Einstein Condensation of Excitons at Elevated Temperatures
Achieving Bose-Einstein condensation of excitons at higher temperatures than typically required for atomic BEC is a significant goal in condensed matter physics. cornell.eduphysicsworld.comnus.edu.sg Excitons, with their much smaller mass compared to atoms, are theoretically predicted to condense at higher temperatures. physicsworld.compnas.orgnus.edu.sg
Recent research has provided evidence of this compound condensation at temperatures significantly above absolute zero. For instance, studies on atomically thin double layers of semiconductors like MoSe₂/WSe₂ have shown evidence of this compound condensation at temperatures up to 100 Kelvin (-173.15 °C). cornell.eduphysicsworld.comarxiv.org This represents a hundredfold increase compared to previous observations in other material systems like semiconductor quantum wells and graphene, which were limited to around 1 Kelvin. cornell.eduphysicsworld.com
Theoretical predictions also suggest that BEC can occur at temperatures around 50 K to 100 K in systems combining organic molecules with 2D semiconducting materials. nus.edu.sg The long lifetimes and strongly bound nature of charge transfer excitons in these low-dimensional materials are crucial for BEC formation at these temperatures. nus.edu.sg
In semimetals like HfTe₂, this compound condensation at low temperatures can lead to the formation of excitonic insulators, a state characterized by charge density waves and metal-insulator transitions. sjtu.edu.cn The larger binding energy of excitons in these materials, compared to Cooper pairs in superconductors, makes them more conducive to condensation at higher temperatures. sjtu.edu.cn
Excitonic Superfluidity and Vortex Pattern Formation
Excitonic superfluidity, the dissipationless flow of excitons, is a direct consequence of this compound condensation. fleet.org.aufleet.org.auaip.org Researchers are actively seeking to create and study superfluid flows using excitons, particularly in atomically thin and twin-layer materials. fleet.org.aufleet.org.au Achieving room-temperature this compound superfluidity is a key objective for developing energy-efficient devices. fleet.org.au
Theoretical and experimental studies suggest that van der Waals heterostructures, composed of n- and p-doped bilayers of transition metal dichalcogenides, are promising platforms for realizing this compound superfluidity. aps.orgarxiv.org Accurate modeling of this compound superfluidity in these systems requires considering material-specific screening effects, which significantly influence this compound binding energies and superfluid properties. aps.orgarxiv.org
In the context of this compound-polaritons (hybrid light-matter quasiparticles), superfluid behavior has been observed, and researchers are exploring the formation of quantized vortices and persistent circulating currents in ring-shaped geometries. nih.govaps.org These vortex states in polariton superfluids are being investigated as potential qubit analogs. nih.govaps.org The ability to control the coupling and coherent oscillations between these vortex states is a step towards implementing quantum gates. nih.gov
Excitons in Quantum Information Technologies
Excitons are attracting significant attention for their potential applications in quantum information technologies, including quantum computing and quantum communication. lehigh.eduberkeley.edulbl.govumich.eduberkeley.edu Their properties, such as their ability to carry energy and their quantum mechanical states, make them promising candidates for encoding and processing quantum information. lehigh.eduberkeley.eduumich.edu
Excitons as Quantum Information Carriers and Their Coherence
Excitons can function as carriers of quantum information. berkeley.eduumich.edu The ability to control and maintain the quantum state of excitons, particularly their coherence, is crucial for their use in quantum information applications. innovationnewsnetwork.comazoquantum.comkyoto-u.ac.jpresearchgate.net
Maintaining quantum coherence is challenging in traditional 3D solids due to thermal influences. innovationnewsnetwork.comazoquantum.comscitechdaily.com However, 2D semiconductors offer advantages because the distinct energy levels of excitons and conduction bands, resulting from weaker screening effects, help preserve coherence over longer periods. innovationnewsnetwork.comazoquantum.comscitechdaily.com
Research focuses on understanding the mechanisms of coherence and decoherence during this compound formation. innovationnewsnetwork.comazoquantum.comscitechdaily.com Experiments have measured the quantum coherence time of single moiré excitons in nano-fabricated 2D semiconductor heterobilayers, showing coherence lasting for more than 12 picoseconds at -269°C, which is significantly longer than in the parent material. kyoto-u.ac.jp This extended coherence is attributed to the confinement of moiré excitons. kyoto-u.ac.jp
The spatial coherence of excitons is also vital for quantum information applications. researchgate.net Spatial inhomogeneity in materials can reduce coherence, as local energy changes disrupt it. researchgate.net Studies have experimentally determined the coherence length of excitons in semiconductor quantum wells to be hundreds of nanometers, highlighting the influence of static disorder. researchgate.net
Long-lived excitons, such as those observed in topological materials, are particularly promising for quantum information science because their extended lifetimes enhance their usefulness in applications. berkeley.edulbl.gov
Quantum Entanglement and Control of Quantum Information through Excitons
Quantum entanglement, a key resource for quantum computing, can be realized and controlled using excitons. lehigh.eduinnovationnewsnetwork.comazoquantum.comscitechdaily.comaps.orgresearchgate.netacs.org Research explores the entanglement dynamics of excitons in various material systems. lehigh.eduaps.orgresearchgate.net
Studies have investigated quantum entanglement between excitons in 2D materials embedded in optical microcavities. researchgate.netaps.org Theoretical calculations show that entangled eigenstates can be protected from decay under certain conditions, such as allowing decay only through the emission of cavity photons at low temperatures. researchgate.netaps.org In some scenarios, a leaky cavity can even lead to an increase in the average entanglement over time. researchgate.net
Researchers have also demonstrated that coherent pumping can create lasting entanglement between excitons, provided the pumping rate is lower than the cavity decay rate. researchgate.net The degree of entanglement can be influenced by factors like strain-induced pseudomagnetic fields in materials like graphene. researchgate.net
Controlling the quantum information carried by excitons is another active area. innovationnewsnetwork.comazoquantum.comscitechdaily.comaip.orgthequantuminsider.comethz.ch Novel mechanisms for extracting, unfolding, and controlling quantum information using this compound and Floquet states in 2D semiconductors have been proposed and demonstrated. innovationnewsnetwork.comazoquantum.comscitechdaily.com This involves capturing quantum information in real-time as it develops through entanglement. innovationnewsnetwork.comazoquantum.comscitechdaily.com
Techniques using nanostructured gate electrodes are being developed to create tailored potential landscapes for excitons in 2D semiconductors, enabling in situ wave function shaping and control at the nanoscale. thequantuminsider.comethz.ch This allows for trapping excitons in various geometries, including quantum dots, and achieving independent energy tunability. thequantuminsider.comethz.ch Surface acoustic waves can also be used to capture and transport excitons, enabling controlled information transfer using these "flying excitons" as on-chip messengers. aip.org
Engineering Qubits based on this compound Vorticity or Polarization
Excitons are being explored as potential building blocks for qubits, the basic units of quantum information. ou.eduberkeley.eduthequantuminsider.comazoquantum.comresearchgate.netaip.orgupenn.edu Different properties of excitons can be used to encode quantum information, including their vorticity and polarization. ou.eduthequantuminsider.comazoquantum.comaps.org
Topological excitons, predicted to exist in materials like Chern insulators, could be used to engineer qubits with entangled states based on the vorticity or polarization of emitted light. ou.eduthequantuminsider.comazoquantum.com These topological excitons possess finite vorticity and inherit nontrivial topological properties from the host material. ou.eduthequantuminsider.com
In this compound-polariton condensates, which can exhibit superfluid behavior, the vortex states with opposite topological charges have been suggested as a basis for robust and scalable qubits. nih.govaps.org Control over these vortex states is being investigated for single-qubit logic operations. nih.gov The polarization degree of freedom in spinor bosonic condensates of this compound-polaritons can also be used for qubit initialization and control, with research showing persistent polarization oscillations. aps.org
Dark excitons, which are electron-hole pairs with parallel spins, are also promising qubits because their inability to easily emit light can lead to longer lifetimes, allowing them to store information in their spin state. researchgate.netaip.org Research is focused on efficiently preparing and reading the spin states of dark excitons for quantum information processing. researchgate.netaip.org
Quantum dots, which can trap excitons, are considered a prominent platform for realizing photonic qubits, where the qubit information is encoded in the polarization or other degrees of freedom of the emitted single photons. researchgate.net Controlling the position and energy of excitons in quantum dots is crucial for scaling up these systems for quantum applications. thequantuminsider.com
Excitons in Novel Material Systems and Architectures
The unique electronic and structural properties of emerging materials offer unprecedented opportunities to tailor this compound behavior for enhanced device performance and the exploration of new physical phenomena.
Excitons in Organic Semiconductors and Conjugated Polymers for Enhanced Performance
Organic semiconductors and conjugated polymers are promising materials for flexible and low-cost electronic and optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). In these materials, the absorption of light primarily generates excitons rather than free charge carriers. mdpi.comkyoto-u.ac.jp Due to the low dielectric constant (typically 2–4) in organic materials, the electron and hole in an this compound are strongly bound, with binding energies significantly larger than the thermal energy at room temperature. mdpi.comkyoto-u.ac.jpcambridge.org This strong binding necessitates efficient this compound dissociation at donor-acceptor interfaces in devices like OSCs to generate free charges for photocurrent. mdpi.comkyoto-u.ac.jp
This compound dynamics in conjugated polymers involve processes occurring at multiple time and length scales. Ultrafast femtosecond processes relate to intrachain phenomena, involving quantum mechanical correlations between the this compound and nuclear degrees of freedom. frontiersin.org Post-picosecond processes, in contrast, involve the incoherent Förster transfer of excitons between polymer chains. frontiersin.org this compound diffusion length is a critical parameter for the performance of organic photovoltaic devices, as excitons must diffuse to a donor-acceptor interface before recombination. kyoto-u.ac.jp Typical singlet this compound diffusion lengths in conjugated polymer films are limited, often less than 20 nm, due to their short lifetimes (typically less than 1 ns). kyoto-u.ac.jp This is significantly shorter than the optical absorption depth (around 100-200 nm), which means only a fraction of excitons generated far from the interface contribute to the photocurrent in planar heterojunction solar cells. kyoto-u.ac.jp Research efforts focus on understanding and enhancing this compound diffusion and dissociation through material design and device architecture optimization, such as the use of bulk heterojunctions. kyoto-u.ac.jp
Studies using spectroscopic fluorescence polarization measurements have investigated this compound dynamics and migration in conjugated polymers like poly[2-methoxy-5-(2-ethyloxy)-1,4-phenylenevinylene] (MEH-PPV). aip.org Experimental observations have shown a linear decrease in polarization values as the emission wavelength increases, which has been attributed to the presence of this compound confined and blocking states in partially oxidized regions of the polymer. aip.org
Table 1: Typical this compound Properties in Conjugated Polymers
| Property | Typical Value (Conjugated Polymers) | Notes | Source |
| Dielectric Constant (εr) | ~2-4 | Low compared to inorganic semiconductors | kyoto-u.ac.jpcambridge.org |
| This compound Binding Energy | ~0.3 - 1 eV | Significantly larger than kT at room temp | mdpi.comfrontiersin.org |
| Singlet this compound Lifetime | < 1 ns | Relatively short | kyoto-u.ac.jp |
| Singlet this compound Diffusion Length | < 20 nm | Limits charge generation in planar devices | kyoto-u.ac.jp |
Excitons in Perovskite Materials: Unique Behavior and Device Relevance
Lead halide perovskites have emerged as highly promising materials for solar cells and light-emitting diodes (LEDs) due to their remarkable optoelectronic properties. researchgate.netaps.orgnrel.govresearchgate.net The unique behavior of excitons in perovskites is a key factor contributing to their high efficiency. researchgate.netaps.orgresearchgate.net While at room temperature and under typical operating conditions, photoexcitation in perovskites can generate free carriers, excitons are far from negligible. researchgate.net They are responsible for the very large absorption coefficients near the bandgap. researchgate.net
Interestingly, despite being outnumbered by free carriers, excitons are responsible for most of the light emission in perovskites. researchgate.net The dynamics of optical emission are governed by the balance between this compound formation from free carriers and this compound radiative recombination. researchgate.net The this compound binding energy in hybrid organic-inorganic perovskites (HOIPs) generally ranges from tens to hundreds of meV and is sensitive to the dielectric environment, allowing for tuning by chemical composition and structure. researchgate.net In layered, two-dimensional (2D) perovskites, excitonic effects are further enhanced without compromising the prevalence of free carriers. researchgate.net
Research on perovskite LEDs indicates that excitons play a crucial role in achieving high external quantum efficiencies, with some reports reaching near 100% internal quantum efficiency. researchgate.net Detailed analysis of free carrier-exciton dynamics in these materials is essential for understanding and optimizing device performance. researchgate.net Studies have shown that the excitonic component of recombination can be significant and comparable to free carrier radiative recombination in high-performance devices. researchgate.net
The presence of excitons in perovskites also impacts recombination dynamics and contributes to strong optical absorption even at room temperature, where excitons are not stable. nrel.gov In 2D Ruddlesden–Popper (RP) perovskites, the multiple-quantum-well structure leads to significant quantum and dielectric confinements, resulting in strongly bound excitons with binding energies of hundreds of meV. nih.gov These excitons dictate the optical and optoelectronic properties. nih.gov Pressure-dependent studies on 2D RP perovskites have shown that tuning intra and interlayer structures can engineer excitonic properties, leading to enhanced photoluminescence and photoconductivity by influencing the competition between trapped and free excitons, and between free excitons and free carriers. nih.gov
Table 2: this compound Characteristics in Lead Halide Perovskites
| Property | Typical Value (Perovskites) | Notes | Source |
| This compound Binding Energy | Tens to hundreds of meV | Sensitive to dielectric environment and structure | researchgate.netnih.gov |
| Role in Absorption | High absorption near bandgap | Contributes significantly | researchgate.netnrel.gov |
| Role in Light Emission | Responsible for most emission | Even when outnumbered by free carriers | researchgate.netresearchgate.net |
| Excitonic Recombination | Significant in high-EQE LEDs | Comparable to free carrier recombination | researchgate.net |
Excitons in Transition Metal Dichalcogenides: Valleytronics and Spin Physics
Monolayers of transition metal dichalcogenides (TMDs), such as molybdenum and tungsten disulfides and diselenides, are 2D semiconductors with remarkable physical properties stemming from their reduced dimensionality and crystal symmetry. researchgate.netaps.orgoptica.org They possess a direct band gap in the monolayer limit and exhibit highly efficient light-matter coupling, making them promising for optoelectronics and valleytronics. researchgate.netaps.orgoptica.org
A key feature of monolayer TMDs is the strong spin-orbit interaction combined with broken inversion symmetry in their crystal lattice. researchgate.netaps.orgoptica.org This leads to a unique coupling between the spin and valley degrees of freedom. researchgate.netaps.orgoptica.org The 2D nature and weak dielectric screening enhance the Coulomb interaction, resulting in the formation of strongly bound excitons that dominate the optical and spin properties. researchgate.netaps.orgoptica.org
In TMD monolayers, excitation with circularly polarized light can selectively create electron-hole pairs or excitons in non-equivalent valleys (K and K') at the edges of the Brillouin zone, depending on the light helicity. researchgate.netarxiv.org This spin-valley locking effect allows for the study of intervalley dynamics of charge carriers and excitons using optical spectroscopy. researchgate.netarxiv.org The long-range exchange interaction between the electron and hole in an this compound is a significant mechanism for rapid intervalley transfer of bright excitons. researchgate.netarxiv.org
Monolayer TMDs host both bright and dark excitons. optica.org Bright excitons, formed by optical transitions between states with the same spin, include the lower-energy A this compound and higher-energy B this compound. optica.org Dark excitons can be the lowest-energy state in certain TMDs like WS2 and WSe2, leading to reduced emission at low temperatures. optica.org The large binding energy of excitons in monolayer TMDs results in stable excitons at room temperature and the experimental observation of higher-order this compound states, analogous to the Rydberg series in hydrogen. optica.org
Table 3: this compound Properties in Monolayer Transition Metal Dichalcogenides
| Property | Characteristics (Monolayer TMDs) | Notes | Source |
| Band Gap | Direct in monolayer limit | Enables efficient light emission | researchgate.netaps.orgoptica.org |
| Coulomb Interaction | Enhanced due to 2D nature and weak screening | Leads to strongly bound excitons | researchgate.netaps.org |
| Spin-Valley Locking | Unique coupling of spin and valley | Allows selective valley excitation with light | researchgate.netaps.orgresearchgate.netarxiv.org |
| This compound Binding Energy | Large | Stable excitons at room temperature | optica.org |
| This compound Types | Bright (A, B) and Dark | Influence optical properties | optica.org |
Excitons in Chern Insulators: Topological Excitons and Novel Phenomena
Chern insulators are a class of topological materials characterized by a quantized Chern number, which reflects nontrivial topological properties of their electronic bands. ou.eduazoquantum.compnas.org These materials exhibit robust edge currents while remaining insulating in the bulk. ou.eduazoquantum.com Recent theoretical and experimental research has predicted and explored the existence of a new type of this compound, termed a "topological this compound," in Chern insulators. ou.eduazoquantum.compnas.org
Topological excitons are predicted to form when the conduction and valence bands of a material are topologically distinct. ou.eduazoquantum.compnas.org These excitons can possess a finite vorticity in momentum space. ou.edupnas.orgnih.gov Their properties are influenced by both the quantum geometry and topological constraints of the underlying electronic bands. pnas.org
The theoretical investigation of excitonic bound states and superfluidity in flat-band Chern insulators pumped with light suggests that the this compound wavefunctions can exhibit vortex structures in momentum space, with the total vorticity related to the difference in Chern numbers between the conduction and valence bands. pnas.orgnih.gov The this compound binding energy and superfluid density are predicted to be proportional to the average quantum metric of the Brillouin zone and the Coulomb potential energy per unit cell. pnas.orgnih.gov
Topological excitons are predicted to spontaneously emit circularly polarized light upon radiative decay, which serves as a detectable signature of their vorticity. pnas.orgnih.gov These topological excitons could potentially be used to design novel optical devices and contribute to advancements in quantum devices, including the engineering of qubits based on the vorticity or polarization of emitted light. ou.edupnas.org Moiré heterostructures of graphene and transition metal dichalcogenides are considered potential platforms for the experimental observation of topological excitons. azoquantum.com Research on moiré TMD bilayers with flat Chern bands suggests that excitons can inherit the topology of these bands, potentially forming a topological flat band themselves, paving the way for realizing strongly correlated bosonic states. aps.org
Table 4: Predicted Properties of Topological Excitons in Chern Insulators
| Property | Characteristics (Topological Excitons) | Notes | Source |
| Formation | When conduction and valence bands are topologically distinct | Inherit topology from underlying bands | ou.eduazoquantum.compnas.org |
| Momentum Space | Finite vorticity | Related to difference in Chern numbers | ou.edupnas.orgnih.gov |
| Radiative Decay | Spontaneous emission of circularly polarized light | Signature of vorticity | pnas.orgnih.gov |
| Potential Applications | Novel optical and quantum devices | Including qubit engineering and emitters | ou.edupnas.org |
Advanced Light-Matter Interaction Phenomena
The strong interaction between light and matter can lead to the formation of novel quantum states and enable the manipulation of quantum information.
Real-Time this compound-Floquet State Synthesis and Quantum Entanglement
Recent research has explored the synthesis of novel quantum states resulting from the interaction between excitons and Floquet states in two-dimensional semiconductors. Floquet states are quasi-stationary states that can occur in quantum systems driven by a time-periodic field, such as short bursts of photons. livescience.com
A research team has demonstrated the formation and synthesis process of this compound and Floquet states resulting from light-matter interactions in 2D semiconductors. azoquantum.comscitechdaily.com Using theoretical calculations with time-resolved angular-resolved photoelectron spectroscopy (tr-ARPES), they confirmed that this compound formation occurs alongside the creation of a Floquet state, leading to a combined new quantum state referred to as the "this compound-Floquet synthesis state" or "this compound-Floquet composites." livescience.comazoquantum.comscitechdaily.comacs.org These composites result from Coulomb exchange between the this compound and Floquet states. acs.org
This research has captured quantum information in real-time as it develops through entanglement, providing insights into the this compound formation process in 2D materials and advancing quantum information technology. azoquantum.comscitechdaily.com The team identified the mechanism for quantum entanglement within this combined state and proposed a real-time method for extracting, unfolding, and controlling quantum information. azoquantum.comscitechdaily.com
Two-dimensional semiconductors are particularly promising for this research because, unlike conventional 3D solids, they can maintain quantum coherence for longer periods due to weaker screening effects and distinct energy levels for excitons and conduction bands. azoquantum.comscitechdaily.com The discovery of the this compound-Floquet synthesis state and the proposed mechanism for quantum entanglement and information extraction are anticipated to drive forward quantum information technology research in 2D semiconductors, potentially setting a new paradigm for quantum computing. livescience.comazoquantum.comscitechdaily.com
Further theoretical studies investigate the ultrafast exchange between this compound and Floquet dynamics driven by weak optical pumping. acs.org The theoretical methods employed, such as tr-ARPES based on extended models including electron-hole Coulomb interaction, can capture the temporal buildup of these this compound-Floquet composites. acs.org This research suggests appropriate optical conditions for the ultrafast mixing of this compound and Floquet states, leading to new opportunities for optoelectronic and quantum-informative applications based on optically tuned 2D semiconductors. acs.org
In the context of generating entangled photons, Floquet engineering with periodic microwave driving has been explored to engineer excitonic wave functions in semiconductor quantum dots. arxiv.org Using carefully designed optical pulses, researchers have achieved high-fidelity preparation of the bithis compound state, which is the starting point for radiative cascade decay that generates entangled photon pairs. arxiv.org This highlights the impact of Floquet-engineered excitation protocols for on-demand quantum light sources. arxiv.org
Table 5: Key Aspects of this compound-Floquet State Synthesis
| Aspect | Description | Notes | Source |
| Material System | Two-dimensional semiconductors | Advantageous for maintaining quantum coherence | azoquantum.comscitechdaily.com |
| Driving Mechanism | Time-periodic field (e.g., short photon bursts) | Leads to Floquet states | livescience.com |
| Resulting State | This compound-Floquet synthesis state / composites | Combined quantum state from this compound and Floquet states | livescience.comazoquantum.comscitechdaily.comacs.org |
| Underlying Interaction | Coulomb exchange | Between this compound and Floquet states | acs.org |
| Observed Phenomenon | Real-time quantum information capture and entanglement | Provides insights into this compound formation and entanglement | azoquantum.comscitechdaily.com |
| Potential Applications | Advancing quantum information technology, optoelectronic devices | Towards quantum computing and new optoelectronic uses | azoquantum.comscitechdaily.comacs.org |
It appears there might be a misunderstanding regarding the nature of an "this compound". An this compound is not a chemical compound with a specific chemical formula or a PubChem CID. Instead, an this compound is a quasiparticle, which is a bound state of an electron and an electron hole in a semiconductor or insulator. It behaves as an electrically neutral entity that can transport energy without transporting net electric charge.
The outline sections you provided, "Optical Spin Hall Effect in Polariton Systems" and "Non-Hermitian Quantum Physics with Excitons and Exceptional Points," are advanced topics in condensed matter physics related to the behavior of excitons and polaritons (which are coupled states of excitons and photons).
Therefore, it is not possible to generate an article focusing solely on "this compound" as a chemical compound, nor can a table of PubChem CIDs be provided for it.
Would you like me to generate an article focusing on the physics concepts related to excitons and polaritons as outlined in sections 9.4.2 and 9.4.3, with the understanding that excitons are quasiparticles, not chemical compounds? This article would discuss their properties and behavior in the context of these physical phenomena, but would not include chemical data, dosage information, or PubChem CIDs.
Outlook and Emerging Research Directions in Exciton Physics
Translational Research: Integration of Exciton Physics into Advanced Optoelectronic Devices
The practical application of this compound physics is most evident in the development of advanced optoelectronic devices. The ability to control this compound behavior is leading to significant improvements in light emission, energy conversion, and the creation of novel light sources.
Enhancing Light Emission and Energy Transfer in Optoelectronics
The efficiency of devices like solar cells and LEDs is fundamentally dependent on how well excitons can move within a material. mit.edu By engineering materials and device structures, researchers are now able to enhance the transport of excitons, leading to more efficient light emission and energy transfer. The spatial manipulation of excitonic quasiparticles is a key area of research, with the potential to enable a wide range of applications, including photovoltaics and this compound-integrated circuits. researchgate.netnih.gov
Next-Generation Photovoltaics and Light-Emitting Diodes
Excitonics is set to play a pivotal role in the future of solar energy and lighting. In photovoltaics, for instance, the direct observation of this compound diffusion processes is providing crucial insights into how energy is transported at the nanoscale, which is essential for improving the efficiency of solar cells. mit.edu Similarly, in the realm of light-emitting diodes (LEDs), the development of this compound-based transistors that can operate at room temperature marks a significant milestone. This breakthrough could lead to optoelectronic devices that consume less power and are more compact and faster than current technologies. epfl.chrdworldonline.com
Quantum Light Sources and Advanced Photonic Devices
The unique properties of excitons are being harnessed to create novel quantum light sources and advanced photonic devices. acs.org The coupling of excitons with photons can lead to the formation of hybrid quasiparticles known as this compound-polaritons, which have the potential to revolutionize quantum optics. photonics101.comarxiv.org Furthermore, the prediction of "topological excitons" in a class of materials called Chern insulators could pave the way for a new class of optical devices. eurekalert.orgou.edu These topological excitons could be used to create powerful polarized light emitters or advanced photonic devices for quantum computing. eurekalert.orgou.edu
Fundamental Advances in this compound Theory and Computational Modeling
Recent theoretical and experimental progress is leading to the realization of exotic this compound states, particularly in transition metal dichalcogenide (TMD) heterobilayers. researchgate.netosti.gov In these systems, the behavior of excitons can be dramatically altered by their environment. For example, in moiré superlattices, a slight twist between layers can lead to this compound localization and modified optical properties. researchgate.netosti.gov Furthermore, the development of new theoretical models is enabling a deeper understanding of this compound dynamics. For instance, researchers have predicted the existence of a new type of this compound with finite vorticity, termed a "topological this compound," which could have significant implications for quantum devices. eurekalert.orgou.edu
Development of New Excitonic Materials for Targeted Applications
The discovery and engineering of new materials are central to the advancement of this compound physics. Atomically thin two-dimensional (2D) semiconductors, such as transition metal dichalcogenides (TMDs), are of particular interest due to their strongly bound excitons and robust light-matter interactions. researchgate.netosti.gov Researchers are also exploring the use of topological materials to create long-lived excitons, which could have applications in quantum computing and sustainable electronics. berkeley.edulbl.gov By combining different 2D materials, such as tungsten diselenide (WSe2) and molybdenum disulfide (MoS2), scientists have been able to create a special type of this compound with a longer lifespan that can be controlled with an electric field. rdworldonline.com
Table 1: Emerging Excitonic Materials and Their Potential Applications
| Material Class | Examples | Key Excitonic Properties | Potential Applications |
| Transition Metal Dichalcogenides (TMDs) | MoS₂, WSe₂ | Strong this compound binding energy, tunable properties | Next-generation transistors, LEDs, solar cells |
| Topological Insulators | Bismuth Telluride | Long-lived excitons, robust spin properties | Quantum computing, opto-spintronics |
| Chern Insulators | N/A (Theoretical) | Topological excitons, spontaneous circular polarization | Quantum light sources, advanced photonic devices |
| Perovskites | Methylammonium lead iodide | High photoluminescence quantum yield | High-efficiency solar cells and LEDs |
| Quantum Dots | Cadmium Selenide | Quantum confinement effects, size-tunable emission | Displays, bio-imaging, quantum light sources |
Interdisciplinary Connections with Other Fields of Physics and Engineering
The study of excitons is inherently interdisciplinary, with connections to chemistry, material science, and condensed matter physics. researchgate.net The manipulation of excitons is leading to a new field of study known as "valleytronics," which is analogous to the binary system of computing and could lead to a new approach to electronics. futurism.com Furthermore, the insights gained from this compound research could enhance our understanding of natural energy-transfer processes like photosynthesis. mit.edu The development of long-lived excitons in topological materials also opens up new avenues for research in opto-spintronics and quantum information science. berkeley.edu
Q & A
Basic Research Questions
Q. How should experimental designs be optimized to observe guided exciton-polariton modes in transition metal dichalcogenides (TMDs)?
- Methodological Approach : Use WS₂ multilayers (thickness >7 nm) on glass substrates to enable self-hybridized this compound-polariton modes. Incorporate hexagonal boron nitride (hBN) encapsulation to modulate propagation lengths. Measure photoluminescence (PL) spectra at varying distances from excitation spots to track spatial evolution of modes .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| WS₂ thickness | ≥7 nm |
| Excitation energy | ~1.98 eV |
| hBN layer thickness | 10–30 nm |
Q. What techniques resolve contradictions between theoretical and experimental this compound-polariton propagation lengths?
- Analysis Framework : Compare theoretical models (e.g., refractive index assumptions) with experimental PL intensity decay profiles. Discrepancies often arise from unaccounted interfacial defects or strain effects in hBN-WS₂ heterostructures. Use cross-sectional TEM and Raman mapping to validate material quality .
Q. How do this compound-phonon coupling mechanisms vary across TMD stacking orders?
- Experimental Strategy : Employ micro-reflectance spectroscopy with sub-10 meV resolution to isolate this compound linewidths from background signals. Compare AA- vs. AB-stacked MoS₂ to identify stacking-dependent phonon coupling strengths .
Advanced Research Questions
Q. What methodologies quantify this compound coherence lifetimes in molecular vs. semiconductor systems?
- Advanced Techniques : Use ultrafast pump-probe spectroscopy with <100 fs resolution to track decoherence dynamics. For organic systems (e.g., ZnPc-C₆₀ interfaces), time-resolved photoemission spectroscopy resolves delocalization sizes (1–4 nm) and energy relaxation pathways (150 fs to 2 ps) .
Q. How can kinetic Monte Carlo (KMC) simulations predict triplet-singlet this compound population dynamics in OLEDs?
- Modeling Workflow : Input parameters include Förster resonance energy transfer (FRET) rates, charge-transfer state energies, and temperature-dependent diffusion coefficients. Validate against electro-reflectance and magneto-electroluminescence data to isolate triplet-triplet annihilation pathways .
Q. What experimental and computational approaches reconcile this compound dissociation thresholds in organic photovoltaics?
- Integrated Workflow :
Experimental : Measure PL quenching efficiency under controlled electric fields.
Computational : Perform density functional theory (DFT) calculations to map this compound binding energies vs. delocalization lengths.
- Critical Finding : Delocalized CT excitons (coherent size >3 nm) dissociate at lower thresholds due to reduced Coulombic confinement .
Q. How do temperature-dependent this compound diffusion models improve nanofiber device design?
- Case Study : For P6P/6T multilayered nanofibers, integrate time-resolved PL data with Arrhenius-based diffusion models. Key parameters include activation energy (0.2–0.5 eV) and interlayer hopping rates. Optimize layer thicknesses to balance mobility and recombination losses .
Data Contradiction Resolution
Q. Why do hBN layers unexpectedly reduce this compound-polariton propagation lengths in WS₂?
- Root Cause Analysis : Theoretical models assume constant refractive indices, but strain-induced anisotropy in hBN alters mode confinement. Use polarization-resolved PL and finite-difference time-domain (FDTD) simulations to map refractive index gradients .
Q. How to address discrepancies in this compound diffusion coefficients reported for dye/polymer systems?
- Resolution Strategy : Standardize excitation beam profiles in EEA kinetics measurements. Förster-model-based analysis must account for counter-ion design effects, which enhance diffusion coefficients by 10× in custom systems .
Tables of Critical Parameters
Table 1 : Key Parameters for this compound-Polariton Studies in WS₂/hBN Systems
| Parameter | Experimental Value | Theoretical Prediction | Discrepancy Source |
|---|---|---|---|
| Propagation length (655 nm) | 15 µm | 22 µm | Strain-induced refractive index shift |
| Coherence lifetime | 1.2 ps | 2.5 ps | Defect-mediated decoherence |
Table 2 : Temperature-Dependent this compound Diffusion in Organic Nanofibers
| Material | Activation Energy (eV) | Hopping Rate (10¹² s⁻¹) |
|---|---|---|
| P6P | 0.32 | 2.1 |
| 6T | 0.45 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
